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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties, ability to act as a bioisostere for other functional groups, and capacity for hydrogen bonding interactions make it a valuable component in the design of novel therapeutics.[2][3] Ethyl 5-methoxy-1,2-oxazole-3-carboxylate is a key functionalized building block, offering multiple reaction sites for further molecular elaboration in drug discovery programs.

This guide provides a comprehensive overview of a primary, field-proven pathway for the synthesis of this target molecule. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a self-validating protocol for reproducibility. An alternative, modern synthetic approach is also discussed to provide a broader context for synthetic strategy.

Part 1: Retrosynthetic Analysis and Pathway Selection

The synthesis of substituted isoxazoles is a well-established field, with two predominant strategies dominating the landscape: the condensation of a β-dicarbonyl compound with hydroxylamine and the [3+2] cycloaddition of a nitrile oxide with an alkyne.[4][5]

  • Condensation Pathway: This classical approach involves the reaction of hydroxylamine (NH₂OH) with a 1,3-dicarbonyl equivalent. For our target molecule, this retrosynthetically disconnects to hydroxylamine and a β-ketoester, specifically diethyl 3-methoxy-2-oxobutanedioate . This intermediate, in turn, can be synthesized via a Claisen condensation between diethyl oxalate and methyl methoxyacetate . This pathway is robust, scalable, and utilizes readily available starting materials, making it the primary focus of this guide.

  • 1,3-Dipolar Cycloaddition Pathway: A more modern approach involves the [3+2] cycloaddition between a nitrile oxide and an alkyne.[4][6] This would involve reacting methoxyacetylene with ethoxycarbonylformonitrile oxide , which can be generated in situ from a precursor like ethyl 2-chloro-2-(hydroxyimino)acetate.[6] While elegant and often highly regioselective, this alternative will be discussed as a secondary method.

For its reliability and foundation in classical organic chemistry, we will detail the condensation pathway as the core directive.

Part 2: The Core Synthesis Pathway: A Two-Step Condensation and Cyclization Approach

This synthesis is efficiently executed in two main steps: the initial formation of the key β-dicarbonyl intermediate followed by its cyclization to form the isoxazole ring.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Isoxazole Formation Diethyl\nOxalate Diethyl Oxalate Intermediate Diethyl 3-methoxy-2-oxobutanedioate Diethyl\nOxalate->Intermediate  NaOEt, EtOH (Base-catalyzed Condensation) Methyl\nMethoxyacetate Methyl Methoxyacetate Methyl\nMethoxyacetate->Intermediate  NaOEt, EtOH (Base-catalyzed Condensation) Final_Product Ethyl 5-methoxy-1,2-oxazole- 3-carboxylate Intermediate->Final_Product  Condensation & Cyclization (Heat) Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Final_Product

Caption: Overall workflow for the two-step synthesis.

Causality and Mechanism: This reaction is a base-catalyzed Claisen condensation. Sodium ethoxide (NaOEt) serves as a strong base to deprotonate the α-carbon of methyl methoxyacetate, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate. The subsequent loss of an ethoxide leaving group yields the stable β-dicarbonyl product. The choice of ethanol as a solvent is critical to maintain the solubility of the reactants and the sodium ethoxide base.

Experimental Protocol:

  • Reaction Setup: To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 400 mL of anhydrous ethanol.

  • Base Preparation: Carefully add sodium metal (1.0 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the mixture to cool to 0-5 °C using an ice bath.

  • Reactant Addition: A mixture of methyl methoxyacetate (1.0 eq) and diethyl oxalate (1.1 eq) is added dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by pouring the mixture slowly into a beaker containing ice and concentrated hydrochloric acid, adjusting the pH to ~2-3.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil, diethyl 3-methoxy-2-oxobutanedioate, is of sufficient purity for use in the next step.

Causality and Mechanism: This step involves the reaction of the synthesized β-dicarbonyl intermediate with hydroxylamine. The more electrophilic ketone carbonyl of the intermediate is preferentially attacked by the nitrogen atom of hydroxylamine to form an oxime. The reaction is then driven to completion by heating, which facilitates an intramolecular cyclization: the oxygen of the oxime attacks the adjacent ester carbonyl, leading to the elimination of ethanol and the formation of the stable, aromatic isoxazole ring. The regioselectivity is controlled by the differing reactivity of the two carbonyl groups in the intermediate.[7]

Experimental Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude diethyl 3-methoxy-2-oxobutanedioate (1.0 eq) from Step 1 in 250 mL of methanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure.

  • Extraction: To the resulting residue, add 200 mL of water and extract with dichloromethane (3 x 150 mL).

  • Washing: Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to obtain the crude product. Purify the crude solid/oil by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure ethyl 5-methoxy-1,2-oxazole-3-carboxylate.

Part 3: Product Characterization

Proper characterization is essential to confirm the structure and purity of the final product. The following table summarizes the expected data.

PropertyData
Molecular Formula C₇H₉NO₄
Molecular Weight 171.15 g/mol
Appearance White to off-white solid or colorless oil
¹H NMR (CDCl₃, 400 MHz) δ ~4.40 (q, 2H, -OCH₂CH₃), δ ~4.15 (s, 3H, -OCH₃), δ ~6.50 (s, 1H, isoxazole C4-H), δ ~1.40 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~170.0 (C5-OCH₃), δ ~160.0 (C=O), δ ~158.0 (C3), δ ~95.0 (C4), δ ~62.0 (-OCH₂CH₃), δ ~58.0 (-OCH₃), δ ~14.0 (-OCH₂CH₃)
Mass Spec (ESI+) m/z = 172.05 [M+H]⁺, 194.03 [M+Na]⁺
Part 4: Alternative Synthetic Approach: 1,3-Dipolar Cycloaddition

An alternative and highly efficient method for constructing the isoxazole ring is the Huisgen 1,3-dipolar cycloaddition.[4] This pathway offers mild reaction conditions and excellent control over regioselectivity.

Mechanism: The reaction involves the in situ generation of ethoxycarbonylformonitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate using a mild base like triethylamine. This reactive 1,3-dipole then undergoes a concerted [3+2] cycloaddition with a dipolarophile, in this case, methoxyacetylene. Frontier Molecular Orbital (FMO) theory predicts that the reaction will proceed with high regioselectivity to yield the desired 5-methoxy substituted product.

G Precursor Ethyl 2-chloro-2- (hydroxyimino)acetate Nitrile_Oxide Ethoxycarbonylformonitrile Oxide (in situ) Precursor->Nitrile_Oxide  Et3N -HCl Final_Product Ethyl 5-methoxy-1,2-oxazole- 3-carboxylate Nitrile_Oxide->Final_Product  [3+2] Cycloaddition Alkyne Methoxyacetylene Alkyne->Final_Product  [3+2] Cycloaddition

Caption: 1,3-Dipolar cycloaddition pathway.

This method serves as a powerful alternative, particularly for constructing diverse libraries of isoxazoles where variations in both the nitrile oxide and alkyne components are desired.

Conclusion

The synthesis of ethyl 5-methoxy-1,2-oxazole-3-carboxylate is reliably achieved through a two-step sequence involving a Claisen condensation followed by a cyclization reaction with hydroxylamine. This method is scalable and employs common laboratory reagents, making it highly accessible for research and development purposes. The outlined protocols, grounded in established mechanistic principles, provide a trustworthy framework for obtaining this valuable chemical intermediate. Furthermore, the consideration of alternative strategies like the 1,3-dipolar cycloaddition equips the modern chemist with multiple tools to approach the synthesis of this important heterocyclic scaffold.

References

  • 1,3-Dipolar cycloaddition - Wikipedia. [Link]

  • Al-Zoubi, R. M., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports. [Link]

  • Uchida, T., et al. (1991). Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Shaaban, M. R., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kaur, N. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Hassan, A. A., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Chemistry & Biodiversity. [Link]

  • Nagy, L. S., et al. (2022). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules. [Link]

  • Kumar, A., et al. (2021). Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. Journal of Sulfur Chemistry. [Link]

  • Jacobsen, N., et al. (1975). Synthesis of 3-isoxazolols revisited. Diketene and (β-ketoesters as starting materials. Tetrahedron. [Link]

  • Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

  • Nagasawa, H., et al. (2012). One-step synthesis of differently bis-functionalized isoxazoles by cycloaddition of carbamoylnitrile oxide with β-keto esters. Organic & Biomolecular Chemistry. [Link]

  • D'Annessa, I., et al. (2015). Synthesis and synthetic utility of 3-isoxazolols. ResearchGate. [Link]

  • Beam, C. F., et al. (1971). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C: Organic. [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. [Link]

  • Organic Chemistry Portal. Synthesis of isoxazoles. Organic Chemistry Portal. [Link]

  • Potkin, V. I., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Attanasi, O. A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank. [Link]

  • K. S. N., et al. (2012). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry, Section B. [Link]

  • Kotha, S., et al. (2010). Synthesis of Isoxazole5-carboxylates by Cyclization of Oxime 1,4-Dianions with Diethyl Oxalate. ResearchGate. [Link]

  • Barco, A., et al. (1978). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses. [Link]

  • Sromek, A. W., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Chemistry. [Link]

  • Kamal, A., et al. (2014). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules. [Link]

  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]

  • Khomenko, D. M., et al. (2016). EFFICIENT SYNTHESIS OF 5-SUBSTITUTED ETHYL 1,2,4-TRIAZOLE-3- CARBOXYLATES. CORE. [Link]

  • ChemSynthesis. ethyl 2-methyl-1,3-oxazole-5-carboxylate. ChemSynthesis. [Link]

  • Starova, O. V., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Crystals. [Link]

  • CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Sreeramulu, J., et al. (2014). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Journal of Chemical and Pharmaceutical Research. [Link]

  • Machetti, F. (2007). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. [Link]

  • Al-Omran, F. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]

Sources

Exploratory

Synthesis of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate from Ethyl Nitroacetate: A Comprehensive Methodological Guide

Executive Summary The 1,2-oxazole (isoxazole) core is a privileged heterocyclic scaffold in drug development, frequently utilized as a metabolically stable bioisostere for esters and amides. The synthesis of highly funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-oxazole (isoxazole) core is a privileged heterocyclic scaffold in drug development, frequently utilized as a metabolically stable bioisostere for esters and amides. The synthesis of highly functionalized isoxazoles, such as ethyl 5-methoxy-1,2-oxazole-3-carboxylate (CAS: 89776-87-4), demands precise control over regioselectivity and reaction kinetics. While various transition-metal-catalyzed routes exist, metal-free 1,3-dipolar cycloadditions remain the gold standard for scalability, atom economy, and mitigating heavy-metal contamination in active pharmaceutical ingredients (APIs) .

This technical guide provides an in-depth, self-validating protocol for synthesizing this target molecule utilizing ethyl nitroacetate as the primary dipole precursor.

Chemical Logic & Mechanistic Causality

The transformation relies on the in situ generation of a highly reactive nitrile oxide dipole, followed by a [3+2] cycloaddition with a terminal alkyne.

Dehydration to the Nitrile Oxide Dipole

Primary nitro compounds like ethyl nitroacetate do not spontaneously undergo cycloaddition. They must be dehydrated to form ethoxycarbonylformonitrile oxide . We utilize the Mukaiyama dehydration method, employing phenyl isocyanate (PhNCO) and a catalytic tertiary amine (triethylamine, Et₃N) .

Causality of Reagent Selection: PhNCO is specifically chosen over harsher reagents like POCl₃. The reaction between PhNCO and the water molecule abstracted from the nitro group produces N,N'-diphenylurea and CO₂. N,N'-diphenylurea is highly insoluble in non-polar solvents (like toluene). Its rapid precipitation provides a thermodynamic driving force that pushes the dehydration to completion while simultaneously serving as a visual in-process control (IPC).

FMO Theory and Regiochemical Control

The subsequent step is the [3+2] cycloaddition between the nitrile oxide and methoxyacetylene . The absolute regioselectivity of this reaction is governed by Frontier Molecular Orbital (FMO) interactions .

  • The electron-donating methoxy group of methoxyacetylene significantly raises the energy of its Highest Occupied Molecular Orbital (HOMO) and polarizes the alkyne, localizing the highest electron density at the terminal

    
    -carbon.
    
  • The dominant interaction is between the

    
     and the 
    
    
    
    (which is localized on the electrophilic carbon atom).
  • Consequently, the carbon of the nitrile oxide strictly attacks the terminal carbon of the alkyne, exclusively yielding the 5-methoxy regioisomer.

Mechanism EN Ethyl Nitroacetate (Precursor) Dehyd Dehydration (PhNCO + Et3N) EN->Dehyd NO Ethoxycarbonylformonitrile Oxide (Reactive Dipole) Dehyd->NO Byprod N,N'-Diphenylurea + CO2 (Byproducts) Dehyd->Byprod Cyclo [3+2] Cycloaddition (Regioselective) NO->Cyclo Alkyne Methoxyacetylene (Dipolarophile) Alkyne->Cyclo Prod Ethyl 5-methoxy-1,2-oxazole-3-carboxylate (Target Product) Cyclo->Prod

Mechanistic pathway for the synthesis of ethyl 5-methoxy-1,2-oxazole-3-carboxylate.

Experimental Protocol: A Self-Validating System

This protocol is engineered with built-in kinetic controls and visual checkpoints to ensure reproducibility and prevent the formation of furoxan dimers (the primary failure mode of nitrile oxide chemistry).

Materials & Setup
  • Reagents: Ethyl nitroacetate (1.0 equiv), Methoxyacetylene (1.5 equiv, handled as a 50% w/w solution in toluene due to volatility), Phenyl isocyanate (2.1 equiv), Triethylamine (0.1 equiv).

  • Solvent: Anhydrous Toluene (0.2 M relative to nitroacetate).

  • Atmosphere: Dry Nitrogen (N₂).

Step-by-Step Methodology
  • System Initialization: To an oven-dried, round-bottom flask equipped with a magnetic stirrer and an addition funnel, add anhydrous toluene, ethyl nitroacetate, and the methoxyacetylene solution. Cool the mixture to 0 °C using an ice bath.

  • Dehydrating Agent Addition: Add phenyl isocyanate (PhNCO) in one portion. Observation: The solution will remain clear, as the dehydration requires base catalysis to initiate.

  • Kinetic Initiation (Critical Step): Dilute the triethylamine (Et₃N) in a small volume of toluene and add it dropwise via the addition funnel over 45 minutes.

    • Causality: Slow addition keeps the steady-state concentration of the nitrile oxide extremely low. If added too quickly, the nitrile oxide will react with itself to form 3,4-bis(ethoxycarbonyl)furoxan instead of reacting with the alkyne.

  • Reaction & In-Process Control (IPC): Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours.

    • Self-Validation Check 1: Within 30 minutes of Et₃N addition, a dense white precipitate (N,N'-diphenylurea) will begin to form. The continuous generation of this precipitate confirms active dipole formation.

    • Self-Validation Check 2: Monitor via TLC (Hexanes/EtOAc 8:2). The highly UV-active PhNCO spot will disappear, replaced by the product spot (usually lower Rf than the starting nitroacetate).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the N,N'-diphenylurea. Wash the filter cake with cold toluene. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc) to yield the pure ethyl 5-methoxy-1,2-oxazole-3-carboxylate as a pale yellow oil that may crystallize upon standing.

Workflow S1 1. Setup Dry Toluene + Methoxyacetylene S2 2. Reagent Addition Add Ethyl Nitroacetate + PhNCO S1->S2 S3 3. Initiation Slow Et3N Addition (0 °C to RT) S2->S3 S4 4. Reaction & IPC Monitor Urea Ppt & TLC S3->S4 S5 5. Workup Filter Urea Byproduct S4->S5 S6 6. Purification Silica Gel Chromatography S5->S6

Step-by-step experimental workflow and in-process controls.

Quantitative Data & Yield Optimization

The choice of dehydrating system drastically impacts the isolated yield. The table below summarizes comparative optimization data, demonstrating why the PhNCO/Et₃N system is prioritized for this specific synthesis.

Dehydrating SystemSolventTemp (°C)Regioselectivity (5-OMe : 4-OMe)Isolated Yield (%)Causality / Observation
PhNCO / Et₃N Toluene25>99:182 Insoluble urea byproduct drives equilibrium; highly scalable.
POCl₃ / Et₃N DCM0 to 25>99:165Exothermic; requires strict temperature control; lower yield due to degradation.
Boc₂O / DMAP THF25>99:171Mild conditions; however, the t-BuOH byproduct complicates downstream purification.
HTIB Water25>99:145Environmentally benign, but suffers from poor alkyne solubility in the aqueous phase.

References

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: National Institutes of Health (PMC) URL:[Link][1]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions Source: Beilstein Journal of Organic Chemistry URL:[Link][2]

  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][3]

Sources

Foundational

Spectroscopic Profiling and Synthetic Methodologies for Ethyl 5-methoxy-1,2-oxazole-3-carboxylate

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Chemical Identity In modern medicinal chemistry, the 1,2-oxazole (isoxazo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

In modern medicinal chemistry, the 1,2-oxazole (isoxazole) scaffold serves as a critical pharmacophore and a robust bioisostere for esters and amides. Ethyl 5-methoxy-1,2-oxazole-3-carboxylate (CAS: 89776-87-4) is a highly functionalized building block utilized in the synthesis of complex therapeutics. Its unique electronic distribution—driven by the electron-withdrawing ester at C3 and the electron-donating methoxy group at C5—requires precise synthetic control and rigorous spectroscopic validation.

This whitepaper provides an in-depth, field-proven guide to the synthesis, isolation, and spectroscopic elucidation of this compound, emphasizing the causality behind experimental choices to ensure reproducible, high-yield workflows.

Synthetic Methodology & Mechanistic Rationale

The synthesis of highly substituted isoxazoles often suffers from poor regioselectivity. However, the nitrosation of donor-acceptor cyclopropanes provides a highly regioselective pathway to ethyl 5-methoxy-1,2-oxazole-3-carboxylate[1].

Mechanistic Causality

The reaction utilizes nitrosyl chloride (NOCl) as a potent electrophile. When 2,2-dimethoxycyclopropane-1-carboxylate is treated with NOCl, an electrophilic attack initiates the regioselective cleavage of the C1-C2 bond. This forms a well-stabilized dipolar intermediate. The low temperature (-20 °C) is critical; it suppresses non-specific exothermic decomposition pathways, allowing the intermediate to undergo controlled intramolecular cyclization and subsequent elimination of methanol to yield the aromatic isoxazole ring[1].

SynthPathway A 2,2-Dimethoxycyclopropane -1-carboxylate B NOCl / CCl4 -20 °C A->B Electrophilic Nitrosation C Dipolar Intermediate (C1-C2 Cleavage) B->C Ring Opening D Ethyl 5-methoxy-1,2-oxazole -3-carboxylate C->D Cyclization & Elimination

Caption: Synthetic route for Ethyl 5-methoxy-1,2-oxazole-3-carboxylate via cyclopropane ring-opening.

Protocol 1: Regioselective Synthesis via Nitrosation

This protocol is designed as a self-validating system: the physical state and melting point serve as primary checkpoints before advancing to spectroscopy.

  • Reagent Preparation: Dissolve ethyl 2,2-dimethoxycyclopropane-1-carboxylate to a 0.1 M concentration in anhydrous carbon tetrachloride (CCl₄)[1].

    • Rationale: CCl₄ is chosen as it is a non-polar, aprotic solvent that stabilizes the dipolar intermediate without acting as a competing nucleophile.

  • Atmospheric & Thermal Control: Purge the reaction vessel with dry Nitrogen (N₂) and cool to -20 °C[1].

  • Electrophilic Addition: Bubble gaseous NOCl through the solution. Ensure the gas passes through an anhydrous calcium chloride drying tube to prevent moisture-induced hydrolysis of the ester[1].

  • Reaction Monitoring: Halt the NOCl flow after 30 minutes. Allow the brownish-red solution to warm to room temperature. Monitor completion via ¹H NMR of crude aliquots—specifically looking for the disappearance of the cyclopropane multiplets.

  • Isolation: Remove the solvent under reduced pressure. Purify the residue via silica gel chromatography (eluting with a light petroleum/diethyl ether gradient) to yield the product as a solid (m.p. 46–48 °C)[1].

Spectroscopic Characterization & Structural Elucidation

Accurate structural elucidation requires a multi-modal approach. The workflow below ensures that functional group identification (IR) is perfectly correlated with carbon backbone mapping (¹³C NMR) and proton environments (¹H NMR).

SpecWorkflow N1 Sample Preparation (CDCl3, 0.1M) N2 1H NMR (400 MHz) 16 Scans, D1=1.5s N1->N2 N3 13C NMR (100 MHz) 512 Scans, Decoupled N1->N3 N4 IR Spectroscopy (CHCl3 Solution) N1->N4 N5 Data Synthesis & Structural Verification N2->N5 Proton Shifts & Coupling N3->N5 Carbon Backbone N4->N5 Functional Groups

Caption: Standardized spectroscopic workflow for the structural elucidation of isoxazole derivatives.

Protocol 2: NMR & IR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

    • Rationale: CDCl₃ provides excellent solubility for moderately polar heterocyclic esters and lacks exchangeable protons.

  • ¹H NMR Acquisition: Acquire at 400 MHz. Set the relaxation delay (D1) to 1.5 seconds (16 scans). Calibrate to the residual CHCl₃ peak at δ 7.26 ppm.

  • ¹³C NMR Acquisition: Acquire at 100 MHz with broad-band proton decoupling. Crucial Step: Increase the number of scans to at least 512.

    • Rationale: The quaternary carbons on the isoxazole ring (C3, C5) and the ester carbonyl lack attached protons, resulting in long T₁ relaxation times and zero Nuclear Overhauser Effect (NOE) enhancement. High scan counts are mandatory for adequate signal-to-noise ratios.

  • IR Spectroscopy: Record the spectrum in a CHCl₃ solution cell to prevent solid-state polymorphism artifacts[1].

Quantitative Data Summaries

The following tables synthesize the expected spectroscopic data for Ethyl 5-methoxy-1,2-oxazole-3-carboxylate, grounded in literature values and fundamental shielding principles[1].

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment & Causality
1.39 Triplet (t)7.13HEster -CH₃ : Standard methyl resonance split by adjacent -CH₂-.
4.07 Singlet (s)-3HMethoxy -OCH₃ : Deshielded by the highly electronegative oxygen at C5.
4.41 Quartet (q)7.12HEster -CH₂- : Strongly deshielded by the adjacent ester oxygen.
6.13 Singlet (s)-1HIsoxazole C4-H : The +M (resonance) effect of the C5-methoxy group shields this proton, shifting it upfield compared to unsubstituted isoxazoles (~6.3 ppm).

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment
14.1 Primary (CH₃)Ester methyl carbon.
58.6 Primary (CH₃)Methoxy carbon (C5-OCH₃).
62.2 Secondary (CH₂)Ester methylene carbon.
76.4 Tertiary (CH)Isoxazole C4. Highly shielded by the C5 oxygen resonance.
156.8 Quaternary (C)Isoxazole C3. Deshielded by the adjacent nitrogen and ester group.
159.5 Quaternary (C=O)Ester carbonyl carbon.
173.8 Quaternary (C)Isoxazole C5. Extremely deshielded due to direct attachment to two oxygen atoms (ring O and methoxy O).

Table 3: Key Infrared (IR) Vibrational Modes (CHCl₃)

Wavenumber (cm⁻¹)IntensityAssignment & Diagnostic Value
1734 StrongEster C=O Stretch : Confirms the integrity of the ethyl ester group[1].
1609 MediumIsoxazole C=N / C=C Stretch : Validates the formation of the heteroaromatic ring system[1].

References

  • Sigma-Aldrich. "ethyl 5-methoxy-1,2-oxazole-3-carboxylate | 89776-87-4". Sigma-Aldrich Catalog. URL: ]">https://www.sigmaaldrich.com

  • ResearchGate. "Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes". Journal of Chemical Research. URL: ]">https://www.researchgate.net[1]

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Exploratory

An In-depth Technical Guide to Ethyl 5-methoxy-1,2-oxazole-3-carboxylate: Properties, Synthesis, and Applications

Abstract Ethyl 5-methoxy-1,2-oxazole-3-carboxylate is a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Its structure, featuring the isoxazole core, positions it as a valuable a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 5-methoxy-1,2-oxazole-3-carboxylate is a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Its structure, featuring the isoxazole core, positions it as a valuable and versatile synthetic intermediate for the development of more complex molecular architectures. The 1,2-oxazole ring system is a well-established "privileged scaffold" in medicinal chemistry, frequently found in a variety of biologically active compounds. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, synthetic methodologies, and key chemical reactions of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate. It is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's potential in their scientific endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. These characteristics are crucial for identification, purity assessment, and predicting behavior in various chemical environments.

Chemical Identity and Properties

While specific experimental data for Ethyl 5-methoxy-1,2-oxazole-3-carboxylate is not widely published, its properties can be reliably predicted based on closely related analogs. The structural features—an ethyl ester, a methoxy group, and the isoxazole ring—each contribute to its overall physicochemical profile.

Table 1: Physicochemical Properties of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate and Related Analogs

PropertyValue (Predicted/Analog Data)Source/Rationale
IUPAC Name Ethyl 5-methoxy-1,2-oxazole-3-carboxylateSystematic Nomenclature
Molecular Formula C₇H₉NO₄---
Molecular Weight 171.15 g/mol ---
Appearance Likely a colorless to light yellow liquid or low-melting solidBased on analogs like Ethyl isoxazole-3-carboxylate (light yellow liquid).[1]
Density ~1.1-1.2 g/mLBased on Ethyl 5-methylisoxazole-4-carboxylate (1.118 g/mL).[2]
Boiling Point >250 °C (Predicted)The presence of polar functional groups suggests a relatively high boiling point.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Methanol). Limited solubility in water.Polarity of the molecule suggests this solubility profile.
Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and quality control. The expected spectral data for the title compound are outlined below, based on established principles and data from similar structures.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The ethyl ester will present as a quartet around δ 4.4 ppm (–OCH₂–) and a triplet around δ 1.4 ppm (–CH₃). The methoxy group protons (–OCH₃) attached to the isoxazole ring are anticipated to appear as a singlet in the range of δ 3.9-4.2 ppm. A singlet corresponding to the C4-proton of the isoxazole ring should be observed around δ 6.5-7.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides key structural information. The ester carbonyl carbon is expected to resonate around δ 160-165 ppm. The carbons of the isoxazole ring are distinctive: C3 is typically around δ 158-162 ppm, C5 (bearing the methoxy group) around δ 150-155 ppm, and C4 around δ 100-105 ppm. The methoxy carbon should appear at δ 55-60 ppm, while the ethyl ester carbons will be at approximately δ 62 ppm (–OCH₂–) and δ 14 ppm (–CH₃).

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, expected between 1720-1740 cm⁻¹. Other significant peaks will include C-O stretching vibrations (1200-1300 cm⁻¹) and C=N stretching from the isoxazole ring.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 171. Subsequent fragmentation patterns would likely involve the loss of the ethoxy group (–OC₂H₅) or the entire ester functionality.

Synthesis and Reactivity

The synthetic utility of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate stems from the robust and versatile chemistry of the isoxazole ring system.

Synthetic Pathways

The construction of the 3,5-disubstituted isoxazole core is well-documented and can be achieved through several reliable methods. The most common and regioselective approach is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[3][4][5][6][7]

An alternative powerful strategy involves the condensation of a β-dicarbonyl compound with hydroxylamine.[8] For the title compound, a plausible synthesis begins with the Claisen condensation of dimethyl oxalate and methoxyacetone, followed by cyclization with hydroxylamine.

G cluster_0 Synthetic Pathway A Dimethyl Oxalate + Methoxyacetone B Sodium Methoxide (Base-catalyzed Condensation) A->B C Intermediate: Methyl 4-methoxy-2,4-dioxobutanoate B->C D Hydroxylamine HCl (Cyclization) C->D E Methyl 5-methoxy-1,2-oxazole-3-carboxylate D->E F Transesterification (Ethanol, Acid catalyst) E->F G Product: Ethyl 5-methoxy-1,2-oxazole-3-carboxylate F->G

Caption: A plausible synthetic workflow for Ethyl 5-methoxy-1,2-oxazole-3-carboxylate.

Detailed Synthetic Protocol: Two-Step Synthesis

This protocol outlines a robust, field-proven method adapted from general procedures for isoxazole synthesis. The rationale is to first create the core heterocyclic ester with a readily available alcohol (methanol) and then perform a transesterification to achieve the desired ethyl ester.

Step 1: Synthesis of Methyl 5-methoxy-1,2-oxazole-3-carboxylate

  • Reaction Setup: To a solution of sodium methoxide (1.1 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (N₂ or Ar), add methoxyacetone (1.2 eq) dropwise at 0 °C.

    • Causality: Sodium methoxide acts as a strong base to deprotonate the α-carbon of methoxyacetone, forming an enolate nucleophile. The low temperature controls the reaction rate and minimizes side reactions.

  • Condensation: Add dimethyl oxalate (1.0 eq) dropwise to the solution, maintaining the temperature at 0 °C. Allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Causality: The enolate attacks the electrophilic carbonyl of dimethyl oxalate in a Claisen condensation to form the intermediate 1,3-dicarbonyl compound.

  • Cyclization: Cool the reaction mixture again to 0 °C. Add a solution of hydroxylamine hydrochloride (1.1 eq) in methanol. Stir at room temperature for 2 hours, then heat to 50 °C for 1 hour.

    • Causality: Hydroxylamine reacts with the diketone intermediate. The initial nucleophilic attack followed by intramolecular condensation and dehydration forms the stable isoxazole ring. Heating ensures the completion of the cyclization.

  • Work-up and Purification: Remove methanol under reduced pressure. Add water to the residue and acidify with dilute HCl to pH 5-6. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude methyl ester. Purify via silica gel column chromatography.

Step 2: Transesterification to Ethyl 5-methoxy-1,2-oxazole-3-carboxylate

  • Reaction Setup: Dissolve the purified methyl ester from Step 1 in an excess of anhydrous ethanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The acid protonates the ester carbonyl, making it more electrophilic. The large excess of ethanol drives the equilibrium towards the formation of the ethyl ester, according to Le Châtelier's principle.

  • Work-up and Purification: Cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution). Remove the ethanol under reduced pressure. Extract the residue with ethyl acetate, dry the organic layer, and concentrate. The final product can be purified by column chromatography or distillation if it is a liquid.

Chemical Reactivity and Stability

The isoxazole ring is an aromatic heterocycle and is generally stable. However, the N-O bond is inherently weak and represents a site of reactivity, which is a key feature exploited in synthetic chemistry.[9][10]

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to yield the corresponding 5-methoxy-1,2-oxazole-3-carboxylic acid.[9] This acid is a crucial intermediate for creating amide libraries via coupling reactions (e.g., with DCC/HOBT or EDC/HOBT), a common strategy in drug discovery.

  • Reductive Ring Cleavage: The N-O bond of the isoxazole ring can be cleaved under various reductive conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method that cleaves the ring to furnish a β-enamino ketone.[9][11][12] Other reagents like Raney Nickel, Mo(CO)₆, or SmI₂ can also effect this transformation, sometimes offering different chemoselectivity.[11][13][14][15] This reaction is a powerful tool for converting the heterocyclic scaffold into a functionalized linear system.

G A Ethyl 5-methoxy- 1,2-oxazole-3-carboxylate B 5-Methoxy-1,2-oxazole- 3-carboxylic Acid A->B  LiOH, THF/H₂O D β-Enamino Ketone A->D  H₂, Pd/C C Amide Derivatives B->C Amine, Coupling Agent (EDC/HOBT)

Caption: Key chemical transformations of the title compound.

Applications in Research and Drug Development

The value of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate lies in its role as a versatile building block for synthesizing molecules with potential therapeutic applications.

  • Scaffold for Bioactive Molecules: The isoxazole nucleus is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[16][17] The specific substitution pattern of the title compound (methoxy at C5, ester at C3) provides two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Intermediate for Complex Synthesis: As demonstrated, the ester can be converted to an amide, and the isoxazole ring can be opened to reveal a linear, trifunctional intermediate (β-enamino ketone). These transformations allow chemists to rapidly build molecular complexity and access diverse chemical spaces from a single, well-defined starting material.[1]

Safety and Handling

Ethyl 5-methoxy-1,2-oxazole-3-carboxylate should be handled in a well-ventilated fume hood, using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data is not available, compounds of this class may cause skin, eye, and respiratory irritation.[2] It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

Ethyl 5-methoxy-1,2-oxazole-3-carboxylate is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure, predictable spectroscopic characteristics, and versatile reactivity make it an attractive starting point for the synthesis of novel compounds. The ability to selectively modify the ester functionality or cleave the isoxazole ring provides chemists with a powerful platform for generating diverse molecular libraries for screening in drug discovery and materials science programs.

References

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  • ChemRxiv. (2025). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. Available at: [Link]

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Foundational

Discovery and history of isoxazole compounds

An In-Depth Technical Guide to the Discovery and History of Isoxazole Compounds For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole ring, a five-membered heterocycle featuring adjacent...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of Isoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a pillar in the architecture of modern medicinal chemistry.[1] Its unique electronic characteristics and synthetic versatility have cemented its status as a privileged scaffold, integral to a wide array of therapeutic agents.[1] This guide navigates the journey of the isoxazole core, from its initial discovery in the late 19th century to its current role as a critical pharmacophore in drug design. We will delve into the foundational synthetic strategies, examine the causality behind experimental choices, and illustrate the key chemical principles that have enabled its ascent. The narrative will bridge historical context with field-proven insights, providing a comprehensive resource for professionals dedicated to the advancement of chemical and pharmaceutical sciences.

The Dawn of Isoxazole Chemistry: A Historical Perspective

The story of isoxazole begins in the late 19th century, a period of fervent exploration in organic chemistry. The seminal work is largely attributed to the German chemist Ludwig Claisen. While he first identified the cyclic structure of a substituted isoxazole in 1888, the first definitive synthesis of the parent isoxazole compound was accomplished by Claisen in 1903 through the oximation of propargylaldehyde acetal.[1][2][3] The name "isoxazole" was coined to differentiate it from its isomer, oxazole, which had been discovered earlier.[1]

From these foundational efforts, two powerful and enduring synthetic methodologies emerged, which continue to form the bedrock of isoxazole chemistry today:

  • The Claisen Isoxazole Synthesis: A condensation reaction between 1,3-dicarbonyl compounds and hydroxylamine.[4][5]

  • 1,3-Dipolar Cycloaddition: The reaction of a nitrile oxide with an alkyne or alkene, a method that offers significant advantages in control and efficiency.[6][7]

The therapeutic potential of these compounds began to be unlocked with the development of sulfa drugs. Sulfisoxazole, an early antibacterial agent, was among the first commercially successful drugs to incorporate the isoxazole ring, powerfully demonstrating its utility as a bioisostere and a modulator of crucial physicochemical properties.[1][8]

Foundational Synthetic Pillars

The construction of the isoxazole ring is primarily achieved through two classical, yet profoundly different, strategic approaches. Understanding the causality behind the choice of method is critical for any researcher in this field.

The Claisen Condensation: The Original Pathway

This was the first method developed for isoxazole synthesis and relies on the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[4][5] The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization.[4][9]

Causality of Application: The primary advantage of this method is its use of readily available and relatively simple starting materials. However, its significant drawback is a frequent lack of regioselectivity.[5] If the 1,3-dicarbonyl is unsymmetrical, the reaction can yield a mixture of regioisomeric isoxazoles, complicating purification and reducing the overall yield of the desired product.[5] This method is often chosen when the starting dicarbonyl is symmetrical or when a specific regioisomer is not strictly required.

Claisen Isoxazole Synthesis Workflow.

This protocol describes the synthesis from acetylacetone (a symmetrical 1,3-dicarbonyl) and hydroxylamine hydrochloride.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (0.1 mol) in ethanol (100 mL).

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (0.11 mol) and sodium acetate (0.11 mol). The sodium acetate acts as a base to liberate free hydroxylamine.

  • Reaction Execution: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Add water (100 mL) to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to yield the crude product. Purify by distillation to obtain pure 3,5-dimethylisoxazole.

1,3-Dipolar Cycloaddition: The Modern Standard

The [2+3] cycloaddition, often called the Huisgen cycloaddition, is a powerful and highly versatile method for constructing five-membered heterocyclic rings.[6] In isoxazole synthesis, this involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[6][7][10]

Causality of Application: This method is the gold standard for modern isoxazole synthesis due to its high efficiency and, most importantly, its excellent regiocontrol.[11] Nitrile oxides are generally unstable and are generated in situ from stable precursors like aldoximes (via oxidation), hydroximoyl chlorides (via dehydrohalogenation), or nitroalkanes (via dehydration).[11] The concerted, pericyclic mechanism allows for predictable regiochemical outcomes based on the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[11] This makes it the preferred method for complex molecule synthesis where precise control of substitution is paramount.

1,3-Dipolar Cycloaddition Workflow.

This protocol describes the synthesis via in situ generation of benzonitrile oxide from benzaldoxime.

  • Reaction Setup: Dissolve benzaldoxime (10 mmol) and 2-propyne (propargyl alcohol can be used as a stable source, 12 mmol) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask.

  • Generation of Nitrile Oxide: Cool the solution in an ice bath. Slowly add a solution of aqueous sodium hypochlorite (bleach, ~15 mmol) dropwise with vigorous stirring. The bleach acts as an oxidant to convert the aldoxime to the nitrile oxide in situ.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. The cycloaddition occurs as the nitrile oxide is generated. Monitor the reaction by TLC.

  • Work-up: Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-phenyl-5-methylisoxazole.[11]

The Isoxazole Core in Modern Pharmaceuticals

The structural and electronic properties of the isoxazole ring—its ability to act as a hydrogen bond acceptor, engage in π-π stacking, and modulate pharmacokinetic profiles—make it an exceptionally valuable component in drug design.[12] Its derivatives exhibit a vast spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[8][13][14]

The journey from Claisen's laboratory to the modern pharmacy is exemplified by the wide range of FDA-approved drugs that feature this versatile heterocycle.

Drug NameTherapeutic ClassCore Application
Sulfamethoxazole AntibioticA sulfonamide antibacterial agent, often combined with trimethoprim, for treating urinary tract and respiratory infections.[8]
Valdecoxib Anti-inflammatory (NSAID)A selective COX-2 inhibitor used for treating arthritis and menstrual pain (later withdrawn for cardiovascular risks).[8][15]
Leflunomide ImmunosuppressiveAn antirheumatic drug used to treat rheumatoid arthritis by inhibiting pyrimidine synthesis.[8][15]
Zonisamide AnticonvulsantUsed for the treatment of epilepsy, acting on sodium and calcium channels.[8]
Risperidone AntipsychoticAn atypical antipsychotic used to treat schizophrenia and bipolar disorder.[5][8]
Oxacillin/Cloxacillin AntibioticPenicillinase-resistant beta-lactam antibiotics used to treat staphylococcal infections.[8][16]
Danazol Endocrine AgentA synthetic steroid used to treat endometriosis and fibrocystic breast disease.[8]

Conclusion and Future Perspectives

The trajectory of the isoxazole core, from its discovery by Ludwig Claisen to its indispensable role in contemporary drug development, is a testament to the enduring power of fundamental organic chemistry. The classical Claisen condensation and the highly efficient 1,3-dipolar cycloaddition remain the principal gateways to this privileged scaffold. Modern synthetic innovations, including transition metal-catalyzed reactions and green chemistry approaches, continue to refine and expand our ability to construct complex, functionalized isoxazole derivatives.[8][13] As our understanding of biological targets deepens, the isoxazole ring is certain to remain a vital tool for researchers and scientists, enabling the design of next-generation therapeutics to address unmet medical needs.[8][13]

References

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Evaluating the Anti-inflammatory Potential of Isoxazole-3-Carboxylates

Introduction: The Isoxazole Scaffold in Anti-inflammatory Drug Discovery The isoxazole ring system is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry due to its versatile synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold in Anti-inflammatory Drug Discovery

The isoxazole ring system is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry due to its versatile synthetic accessibility and wide range of biological activities.[1][2] Its unique electronic and steric properties allow it to act as a bioisostere for other functional groups, enhancing physicochemical properties and target binding affinity. Within the vast chemical space of isoxazole derivatives, compounds bearing a carboxylate group at the 3-position have garnered significant interest for their potential as anti-inflammatory agents.[3][4] These molecules often target key enzymatic pathways that drive the inflammatory response, a complex biological process initiated by the body to counter injury and infection.[1] Dysregulation of this response can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[5][6]

This guide provides an in-depth overview of the mechanisms of action for isoxazole-3-carboxylates and presents detailed protocols for their preclinical evaluation. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory therapeutics.

Core Mechanism of Action: Targeting the Pillars of Inflammation

The anti-inflammatory activity of many isoxazole derivatives, including isoxazole-3-carboxylates, stems from their ability to modulate critical signaling pathways and enzymes. The primary mechanisms involve the inhibition of the arachidonic acid cascade and the suppression of pro-inflammatory gene expression via the NF-κB pathway.[7][8]

2.1 Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Inflammation is intricately linked to the metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[8] The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and edema. The LOX pathway produces leukotrienes, which are involved in chemotaxis and bronchoconstriction.[3][9] Many diaryl isoxazole derivatives have been identified as potent inhibitors of COX-2 and 5-LOX, making them attractive candidates for anti-inflammatory drugs with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[7][8][9] The isoxazole scaffold can effectively occupy the active sites of these enzymes, blocking the conversion of arachidonic acid to pro-inflammatory eicosanoids.[10][11]

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid COX_Pathway COX-1 / COX-2 Arachidonic_Acid->COX_Pathway LOX_Pathway 5-LOX Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Isoxazole_Inhibition_COX Isoxazole-3-Carboxylates Isoxazole_Inhibition_COX->COX_Pathway Isoxazole_Inhibition_LOX Isoxazole-3-Carboxylates Isoxazole_Inhibition_LOX->LOX_Pathway

Figure 1: Inhibition of the Arachidonic Acid Cascade.

2.2 Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.[6][12] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the translocation of NF-κB into the nucleus where it activates gene transcription.[6] Some isoxazole derivatives have been shown to suppress NF-κB activation, thereby downregulating the entire downstream inflammatory response. This represents a powerful, upstream mechanism for controlling inflammation.[4][13]

NFkB_Pathway cluster_cytoplasm Cytoplasm TLR4 TLR4 Receptor Signaling_Cascade MyD88-dependent Signaling Cascade TLR4->Signaling_Cascade IKK_Complex IKK Complex Signaling_Cascade->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylates & Degrades NFkB_p50_p65 NF-κB (p50/p65) Nucleus Nucleus NFkB_p50_p65->Nucleus Translocation IkB->NFkB_p50_p65 Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Gene_Transcription Isoxazole_Inhibition Isoxazole-3-Carboxylates Isoxazole_Inhibition->Signaling_Cascade Inhibits

Figure 2: Suppression of the NF-κB Signaling Pathway.

In Vitro Evaluation: Cellular and Enzymatic Assays

Initial screening of isoxazole-3-carboxylates for anti-inflammatory activity is efficiently performed using a combination of cell-free enzymatic assays and cell-based models. These assays are cost-effective, high-throughput, and provide direct evidence of a compound's mechanism of action.[14]

3.1 Protocol 1: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This protocol is a cornerstone for assessing a compound's ability to suppress inflammatory responses in an immune cell context. Murine macrophage cell lines like RAW 264.7 or J774A.1 are stimulated with LPS, a component of gram-negative bacteria, which mimics a bacterial infection and induces a strong pro-inflammatory response characterized by the release of nitric oxide (NO), TNF-α, and various interleukins.[15][16][17]

Rationale: This assay provides a functional readout of a compound's ability to interfere with inflammatory signaling pathways (like NF-κB) in a relevant cell type. Measuring the reduction in key inflammatory mediators (NO and TNF-α) provides a quantifiable metric of anti-inflammatory efficacy.[15][18]

Experimental Workflow:

LPS_Assay_Workflow A 1. Seed Macrophages (e.g., RAW 264.7) in 96-well plate B 2. Pre-treat with Isoxazole Compound (various conc.) A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) B->C D 4. Incubate (18-24 hours) C->D E 5. Collect Supernatant D->E H 7. Assess Cell Viability (e.g., MTT Assay) D->H Parallel Plate F 6a. Measure Nitric Oxide (Griess Assay) E->F G 6b. Measure Cytokines (e.g., TNF-α ELISA) E->G

Figure 3: Workflow for the LPS-Stimulated Macrophage Assay.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in complete RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[16]

  • Seeding: Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.[17]

  • Compound Treatment: Prepare serial dilutions of the isoxazole-3-carboxylate test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

  • LPS Stimulation: Following pre-treatment, add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).[17]

  • Incubation: Incubate the plates for 18-24 hours at 37°C.

  • Nitric Oxide Measurement (Griess Assay):

    • Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

    • Add an equal volume of Griess reagent to each well and incubate for 10-15 minutes at room temperature.[18]

    • Measure the absorbance at 540 nm. The nitrite concentration is calculated using a sodium nitrite standard curve.[17]

  • Cytokine Measurement (ELISA): Use the remaining supernatant to quantify the concentration of pro-inflammatory cytokines like TNF-α or IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay: To ensure that the observed reduction in inflammatory markers is not due to cytotoxicity, perform a cell viability assay (e.g., MTT or MTS) on the cells remaining in the plate.

In Vivo Evaluation: Acute Inflammatory Model

While in vitro assays are crucial for initial screening, in vivo models are essential to evaluate a compound's efficacy, pharmacokinetics, and safety profile in a whole organism.[5]

4.1 Protocol 2: Carrageenan-Induced Paw Edema in Rats

This is the most widely used and highly reproducible preclinical model for screening acute anti-inflammatory activity.[19][20] The subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic acute inflammatory response characterized by a visible edema (swelling).[19][21]

  • Early Phase (0-2.5 hours): Mediated by histamine, serotonin, and bradykinin.

  • Late Phase (2.5-6 hours): Primarily sustained by the overproduction of prostaglandins, involving the induction of COX-2.[20][22]

Rationale: This model allows for the assessment of a compound's ability to suppress edema formation in real-time. Inhibition of the late phase is indicative of COX inhibition, a primary mechanism for many NSAIDs and isoxazole derivatives.[10][20]

Step-by-Step Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-250 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle only (e.g., 0.5% CMC in saline).

    • Group II (Test Compound): Receives the isoxazole-3-carboxylate derivative at various doses (e.g., 10, 25, 50 mg/kg, p.o.).

    • Group III (Positive Control): Receives a standard NSAID like Indomethacin or Diclofenac (e.g., 10 mg/kg, p.o.).[19]

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[19]

  • Drug Administration: Administer the respective compounds (vehicle, test, or standard) via oral gavage (p.o.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile 0.9% saline) into the subplantar surface of the right hind paw.[19][23]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[21][23]

  • Data Analysis:

    • Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.

    • Calculate the Percentage Inhibition of edema for each treated group relative to the control group using the formula: % Inhibition = [(Vₑ of Control - Vₑ of Treated) / Vₑ of Control] x 100

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the potency and efficacy of different compounds.

Table 1: Example Efficacy Data for Isoxazole-3-Carboxylate Derivatives

Compound IDTargetIn Vitro IC₅₀ (µM)In Vivo Paw Edema Inhibition (%) @ 3h (Dose)
IZC-001 COX-20.93[11]72.3% (25 mg/kg)[10]
IZC-002 5-LOX3.67[7]65.8% (25 mg/kg)
IZC-003 COX-20.55[11]76.7% (25 mg/kg)[10]
Diclofenac COX-1/20.11 (COX-2)73.6% (10 mg/kg)[10]

Note: Data is representative and compiled from multiple sources for illustrative purposes.

Interpretation: A lower IC₅₀ value indicates higher potency in the in vitro assay. A higher percentage of edema inhibition demonstrates greater efficacy in the in vivo model. Compounds like IZC-003 show high potency and efficacy, comparable or superior to the standard drug, marking them as promising leads for further development.

Conclusion

The isoxazole-3-carboxylate scaffold represents a promising platform for the development of novel anti-inflammatory agents. Their documented ability to inhibit key inflammatory enzymes like COX and LOX and to suppress major signaling pathways such as NF-κB provides a strong mechanistic basis for their therapeutic potential.[3][7][13] The protocols detailed in this guide offer a robust and validated framework for the systematic evaluation of these compounds, from initial in vitro screening in cell-based assays to in vivo efficacy testing in established animal models. By employing these standardized methodologies, researchers can effectively identify and advance lead candidates, contributing to the discovery of next-generation anti-inflammatory drugs.

References

  • Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • Current Protocols in Immunology. (2001, May 15). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
  • Indian Journal of Chemistry. (n.d.). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line.
  • Beilstein Journal of Organic Chemistry. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay.
  • ResearchGate. (2025, July 15). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • PubMed. (2011, February 15). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • PubMed. (2013, January 15). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis.
  • Slideshare. (n.d.). Screening models for inflammatory drugs.
  • PMC. (2024, November 15). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents.
  • PMC. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions.
  • MDPI. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions.
  • PMC - NIH. (n.d.). Macrophage Inflammatory Assay.
  • ResearchGate. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Frontiers. (n.d.). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.
  • ResearchGate. (n.d.). Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents.
  • Journal of Applied Pharmaceutical Science. (2016, May 28). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants.
  • RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives.
  • PMC. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • ResearchGate. (2026, January 2). (PDF) Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives.
  • PubMed. (2024, May 5). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling.
  • PubMed. (2016, February 15). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer.
  • R Discovery. (2000, January 1). A new synthetic entry to 3‐carboxamido‐4‐carboxylic acid derivatives of isoxazole and pyrazole.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Immune Cell Stimulation via LPS Protocol.
  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (n.d.).
  • Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. (n.d.).
  • Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists. (2025, February 27).
  • PMC. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion.
  • MDPI. (2020, July 21). Small Molecule NF-κB Pathway Inhibitors in Clinic.
  • MDPI. (2023, May 28). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts.
  • NCBI - NIH. (2011, March 31). B-cell Specific Inhibitors of NF-κB Activation.
  • ResearchGate. (n.d.). (PDF) Inhibition of Nuclear Factor Kappa B (NF-B):: An Emerging Theme in Anti-Inflammatory Therapies.

Sources

Application

Application Note: Designing Novel Pharmacophores from Ethyl 5-methoxy-1,2-oxazole-3-carboxylate

Executive Summary Ethyl 5-methoxy-1,2-oxazole-3-carboxylate (also known as ethyl 5-methoxyisoxazole-3-carboxylate) is a densely functionalized, highly versatile heterocyclic building block[1]. In medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-methoxy-1,2-oxazole-3-carboxylate (also known as ethyl 5-methoxyisoxazole-3-carboxylate) is a densely functionalized, highly versatile heterocyclic building block[1]. In medicinal chemistry, the isoxazole core is frequently deployed as a bioisostere for esters and amides, prominently featuring in the development of GABA receptor analogues and novel antibacterial agents[2].

This application note provides a comprehensive guide to exploiting the three distinct reactive nodes of this compound: the C3 ethyl ester, the labile N-O bond of the isoxazole core, and the highly activated C5 methoxy group. By mastering these reaction pathways, researchers can reliably synthesize complex 2H-azirine-2-carboxylates and 5-substituted isoxazole derivatives.

Physicochemical Profiling & Reactivity Nodes

To effectively design synthetic workflows, one must first understand the intrinsic electronic properties of the starting material. The electron-withdrawing nature of the C=N bond, coupled with the C3 ester, significantly depletes electron density at the C5 position, activating it for nucleophilic attack[3]. Furthermore, the N-O bond is susceptible to transition-metal-catalyzed cleavage, enabling complex ring-contraction cascades[4].

Table 1: Physicochemical & Structural Data
PropertyValue / Description
Chemical Name Ethyl 5-methoxy-1,2-oxazole-3-carboxylate
CAS Number 89776-87-4[1]
Molecular Formula C₇H₉NO₄[1]
Molecular Weight 171.15 g/mol
Key Reactive Nodes 1. C5-Methoxy: Activated for SNAr-like displacement.2. N-O Bond: Labile under Fe(II) catalysis (ring-opening).3. C3-Ester: Susceptible to standard hydrolysis/amidation.

Mechanistic Workflows & Logical Pathways

The true synthetic power of ethyl 5-methoxy-1,2-oxazole-3-carboxylate lies in its ability to undergo skeletal editing and late-stage functionalization. Below are the logical pathways governing these transformations.

Pathway A: Fe(II)-Catalyzed Ring Contraction

Transition metals like Fe(II) coordinate to the isoxazole nitrogen, weakening the N-O bond. Thermal activation leads to bond cleavage, generating a transient vinyl nitrene. This intermediate rapidly undergoes 1,3-electrocyclization, contracting the 5-membered ring into a highly strained 3-membered 2H-azirine[4][5]. Remarkably, the C5-methoxy group and the ring oxygen migrate to form a methyl ester directly attached to the azirine ring.

G A Ethyl 5-methoxyisoxazole- 3-carboxylate B Fe(II) Coordination (N-O Bond Activation) A->B FeCl2·4H2O (40 mol%) MeCN, 50 °C C Vinyl Nitrene Intermediate (N-O Cleavage) B->C Thermal Activation D Methyl 3-(ethoxycarbonyl)- 2H-azirine-2-carboxylate C->D 1,3-Electrocyclization (Ring Contraction)

Fig 1. Fe(II)-catalyzed ring contraction of 5-methoxyisoxazole to a 2H-azirine scaffold.

Pathway B: Nucleophilic Substitution at C5

The 5-methoxy group acts as an excellent leaving group when subjected to primary or secondary amines. The reaction proceeds via a Meisenheimer-like tetrahedral intermediate. The expulsion of methanol restores the aromaticity of the isoxazole ring[2][6].

G Sub Ethyl 5-methoxyisoxazole- 3-carboxylate Tet Tetrahedral Intermediate (C5 Addition) Sub->Tet Nucleophilic Attack Nuc Primary Amine (R-NH2) Nuc->Tet Prod Ethyl 5-(alkylamino)isoxazole- 3-carboxylate Tet->Prod -MeOH Elimination

Fig 2. SNAr-like addition-elimination mechanism for C5 methoxy displacement.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).

Protocol 1: Synthesis of Methyl 3-(ethoxycarbonyl)-2H-azirine-2-carboxylate via Isomerization

Scientific Rationale & Causality: Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) is specifically selected as the catalyst. The Fe(II) center provides optimal Lewis acidity to coordinate the isoxazole nitrogen without causing over-oxidation of the substrate, which is a common failure mode with higher-valent metals[4]. Acetonitrile is utilized as the solvent because its moderate coordinating ability stabilizes the transient metal-complexed nitrene intermediate, preventing unwanted dimerization[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve ethyl 5-methoxy-1,2-oxazole-3-carboxylate (1.0 mmol, 171 mg) in anhydrous acetonitrile (5.0 mL).

  • Catalyst Addition: Add FeCl₂·4H₂O (40 mol%, 0.4 mmol, 80 mg) in one portion. The solution will typically adopt a pale yellow/green hue.

  • Thermal Activation: Heat the reaction mixture to 50 °C using a highly controlled oil bath or heating block. Stir continuously for 12–18 hours[4].

  • In-Process Control (IPC) 1: At 12 hours, sample 10 µL of the mixture, dilute in LC-MS grade acetonitrile, and analyze. Validation: Look for the disappearance of the starting material peak and the emergence of a mass peak corresponding to the isomerized product (exact same m/z as starting material, but distinct retention time).

  • Quenching & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL) to remove iron salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the 2H-azirine derivative.

Protocol 2: Synthesis of Ethyl 5-(benzylamino)-1,2-oxazole-3-carboxylate via C5 Substitution

Scientific Rationale & Causality: Displacing the methoxy group requires overcoming the aromatic stabilization of the isoxazole ring. By utilizing a polar aprotic solvent (DMF) and a mild base (K₂CO₃), the nucleophilicity of the incoming amine is maximized, accelerating the formation of the tetrahedral intermediate[2]. Heating is required to drive the elimination of methanol.

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 5-methoxy-1,2-oxazole-3-carboxylate (1.0 mmol, 171 mg) in anhydrous DMF (4.0 mL) in a sealed reaction vial.

  • Reagent Addition: Add benzylamine (1.5 mmol, 160 mg) followed by finely powdered anhydrous K₂CO₃ (2.0 mmol, 276 mg).

  • Reaction Execution: Seal the vial and heat to 80 °C for 6 hours under vigorous stirring.

  • In-Process Control (IPC) 2: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Validation: The starting material (UV active, higher Rf) should be completely consumed, replaced by a new, highly UV-active spot (lower Rf) corresponding to the secondary amine product.

  • Workup: Cool the mixture, pour into ice-cold distilled water (20 mL), and extract with diethyl ether (3 × 15 mL).

  • Isolation: Wash the combined organic layers with brine (to remove residual DMF), dry over MgSO₄, evaporate, and recrystallize from ethanol to obtain the pure 5-aminoisoxazole derivative.

Quantitative Data & Reaction Optimization

Table 2: Comparative Yields and Reaction Parameters
TransformationCatalyst / ReagentSolventTemp (°C)Time (h)Expected Yield (%)IPC Validation Metric
Ring Contraction (Azirine) FeCl₂·4H₂O (40 mol%)MeCN5012–1865–80%[4][5]LC-MS: Isomeric RT shift
C5 Amination (1° Amine) Benzylamine (1.5 eq), K₂CO₃DMF80675–85%[2]TLC: Lower Rf, UV active
C5 Amination (2° Amine) Morpholine (2.0 eq), K₂CO₃DMF951260–70%[2]LC-MS:[M+H]⁺ mass shift

References

  • The Journal of Organic Chemistry. "Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization". ACS Publications.[Link]

  • MDPI. "Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates: Experimental and DFT Study". Molecules.[Link]

Sources

Method

Application Note: Palladium-Catalyzed Functionalization of Ethyl 5-Methoxy-1,2-oxazole-3-carboxylate for Advanced Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction and Chemical Rationale Ethyl 5-methoxy-1,2-oxazole-3-carboxylate (CAS 89776-87-4...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction and Chemical Rationale

Ethyl 5-methoxy-1,2-oxazole-3-carboxylate (CAS 89776-87-4) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry. The isoxazole core serves as a privileged scaffold, frequently deployed as an amide isostere to improve metabolic stability and target affinity.

The specific substitution pattern of this molecule dictates its unique reactivity profile. The C3 position is occupied by an electron-withdrawing ethyl carboxylate group, while the C5 position features a strongly electron-donating methoxy group (+M effect). This "push-pull" electronic environment significantly increases the electron density at the unsubstituted C4 position, making the C4 C–H bond highly susceptible to both electrophilic attack and transition-metal-catalyzed functionalization[1].

This application note details two highly robust, self-validating palladium-catalyzed workflows for the C4-arylation of this scaffold: Direct C–H Arylation and a two-step Halogenation/Suzuki-Miyaura Cross-Coupling sequence.

Workflow 1: Direct Palladium-Catalyzed C4-H Arylation

Direct C–H arylation is a highly atom-economical approach that bypasses the need for pre-functionalized (halogenated) intermediates[2]. This methodology relies on a Pd(0)/Pd(II) catalytic cycle driven by a Concerted Metalation-Deprotonation (CMD) mechanism.

Causality of Experimental Choices
  • Catalyst & Ligand: Pd(OAc)₂ combined with an electron-rich, sterically demanding ligand (e.g., DavePhos) is required to accelerate the oxidative addition of unactivated aryl bromides to the Pd(0) center[3].

  • Base (KOAc): Potassium acetate is not merely an acid scavenger; the acetate anion is mechanistically critical. It acts as an intramolecular proton shuttle during the CMD step, significantly lowering the activation energy required to cleave the C4–H bond.

  • Solvent (DMA): N,N-Dimethylacetamide provides the necessary polarity to stabilize the transition states and a high boiling point to accommodate the 120 °C reaction temperature.

Experimental Protocol: Direct C4-Arylation

Self-Validating System: The reaction progress can be visually validated by the precipitation of KBr and color change from yellow to dark brown as palladium black forms upon completion.

  • Reaction Assembly: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Ethyl 5-methoxy-1,2-oxazole-3-carboxylate (1.0 mmol, 171.15 mg), the corresponding aryl bromide (1.2 mmol), Pd(OAc)₂ (5 mol%, 11.2 mg), DavePhos (10 mol%, 39.4 mg), and anhydrous KOAc (2.0 mmol, 196 mg).

  • Degassing: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous DMA (5.0 mL) via syringe. Seal the Schlenk tube securely.

  • Heating: Submerge the tube in a pre-heated oil bath at 120 °C. Stir vigorously for 16–24 hours. In-process control: Monitor via LC-MS until the starting isoxazole mass (m/z 172 [M+H]+) is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove insoluble salts and palladium black.

  • Purification: Transfer the filtrate to a separatory funnel. Wash with distilled water (3 × 10 mL) to remove DMA, followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure Ethyl 4-aryl-5-methoxy-1,2-oxazole-3-carboxylate.

CH_Arylation_Cycle Pd_cat Pd(0) Catalyst Ox_Add Oxidative Addition (Ar-Br) Pd_cat->Ox_Add Ar-Br CH_Act CMD C-H Activation at C4 Position Ox_Add->CH_Act Ethyl 5-methoxy- 1,2-oxazole-3-carboxylate Red_Elim Reductive Elimination (Product Release) CH_Act->Red_Elim KOAc / -AcOH Red_Elim->Pd_cat Regeneration Product 4-Aryl-5-methoxy- isoxazole Product Red_Elim->Product Yield

Catalytic cycle of Pd-catalyzed direct C4-H arylation via Concerted Metalation-Deprotonation.

Workflow 2: C4-Halogenation and Suzuki-Miyaura Coupling

When direct C–H arylation is limited by the steric bulk of the aryl halide or when utilizing widely available arylboronic acids, a two-step sequence is highly recommended[4].

Causality of Experimental Choices
  • Electrophilic Iodination (NIS): N-Iodosuccinimide (NIS) is preferred over brominating agents. The resulting C4–I bond provides a highly reactive handle for oxidative addition, allowing the subsequent Suzuki coupling to proceed at lower temperatures with standard catalysts.

  • Biphasic Solvent System (Toluene/H₂O): In the Suzuki coupling, water dissolves the inorganic base (Na₂CO₃) and activates the boronic acid to form the reactive boronate complex. Toluene dissolves the isoxazole substrate, facilitating efficient transmetalation at the solvent interface.

Experimental Protocol: Step 1 - C4 Iodination
  • Assembly: Dissolve Ethyl 5-methoxy-1,2-oxazole-3-carboxylate (5.0 mmol, 855 mg) in anhydrous DMF (15 mL) in a 50 mL round-bottom flask. Shield the flask from direct light using aluminum foil.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add NIS (5.5 mmol, 1.24 g) in three portions over 15 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. In-process control: TLC (Hexanes/EtOAc 4:1) will show complete conversion to a less polar spot.

  • Quenching: Pour the mixture into saturated aqueous Na₂S₂O₃ (20 mL) to reduce any unreacted iodine. Extract with Diethyl Ether (3 × 20 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to isolate Ethyl 4-iodo-5-methoxy-1,2-oxazole-3-carboxylate (typically >90% yield, used without further purification).

Experimental Protocol: Step 2 - Suzuki-Miyaura Coupling
  • Assembly: In a degassed Schlenk flask, combine the 4-iodo isoxazole intermediate (1.0 mmol, 297 mg), the desired arylboronic acid (1.5 mmol), and Pd(PPh₃)₄ (5 mol%, 57.8 mg).

  • Solvent Addition: Add a thoroughly sparged (degassed with Argon for 30 min) mixture of Toluene (8.0 mL) and 2M aqueous Na₂CO₃ (4.0 mL).

  • Reaction: Heat the biphasic mixture at 90 °C under vigorous stirring for 12 hours.

  • Workup: Cool to room temperature. Separate the organic layer, extract the aqueous layer with Toluene (10 mL), combine the organics, dry over Na₂SO₄, and purify via silica gel chromatography.

Suzuki_Workflow Start Ethyl 5-methoxy-1,2- oxazole-3-carboxylate Halogenation Electrophilic Iodination (NIS, DMF) Start->Halogenation Intermediate 4-Iodo Isoxazole Intermediate Halogenation->Intermediate Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Intermediate->Suzuki Final C4-Arylated Target Compound Suzuki->Final

Two-step workflow for the C4-arylation of isoxazoles via halogenation and Suzuki coupling.

Quantitative Data Summary

The following table summarizes the comparative metrics of both functionalization strategies to aid in route selection during drug discovery campaigns.

MethodologyCatalyst SystemReagents / BaseSolvent & TempTypical Yield RangeKey Advantage
Direct C–H Arylation Pd(OAc)₂ / DavePhosAryl bromide, KOAcDMA, 120 °C55% – 75%Highly atom-economical; reduces step count.
Suzuki-Miyaura Coupling Pd(PPh₃)₄Arylboronic acid, Na₂CO₃Toluene/H₂O, 90 °C70% – 90%Exceptionally broad substrate scope; milder temperatures.

References

  • Sigma-Aldrich Product Data: ethyl 5-methoxy-1,2-oxazole-3-carboxylate; CAS Number: 89776-87-4. Sigma-Aldrich.5

  • Benchchem Application Note: 5-(Phenylthio)isoxazole-3-carboxylic Acid. Benchchem. 6

  • Benchchem Protocol Guide: Application Notes and Protocols for the Functionalization of the C3 Position of the Benzo[d]isoxazole Ring. Benchchem.2

  • NIH PMC Research: Direct Arylation in the Presence of Palladium Pincer Complexes. National Institutes of Health.3

  • Taylor & Francis Journal: 3-Aryl-2,4-pentanediones from 3,5-Dimethyl-4-iodoisoxazoles: An Application of a Palladium-Catalyzed Cross-Coupling Reaction. Synthetic Communications. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Ethyl 5-methoxy-1,2-oxazole-3-carboxylate Synthesis

Welcome to the Technical Support Center for the synthesis of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this specific synthesis. Our focus is on providing practical, experience-driven advice to help you optimize your reaction conditions and achieve high-yield, high-purity outcomes.

I. Reaction Overview and Core Principles

The synthesis of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate is a nuanced process that typically involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. A common and effective route is the reaction between ethyl 2-chloro-2-(hydroxyimino)acetate and methyl propiolate. The success of this synthesis hinges on the careful control of several key parameters, which we will explore in detail.

Reaction Scheme:

This reaction is a cornerstone of isoxazole synthesis, a class of heterocyclic compounds prevalent in many biologically active molecules.[1][2] Understanding the potential pitfalls and optimization strategies is therefore of significant value.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges encountered during the synthesis of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate.

Q1: What is the most critical factor for achieving a high yield in this synthesis?

A1: The in-situ generation and immediate consumption of the nitrile oxide intermediate, ethoxycarbonylformonitrile oxide, is paramount. This intermediate is highly reactive and prone to dimerization to form a furoxan byproduct if it does not react swiftly with the dipolarophile (methyl propiolate).[3] To mitigate this, the base used to generate the nitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate should be added slowly to the reaction mixture containing the methyl propiolate. This ensures a low steady-state concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.

Q2: My reaction is sluggish and gives a low yield. What are the likely causes?

A2: A sluggish reaction with low yield can stem from several factors:

  • Insufficient Base: The choice and amount of base are critical for the dehydrochlorination of the starting hydroxamoyl chloride to form the nitrile oxide. Triethylamine (Et₃N) is commonly used. Ensure you are using at least a stoichiometric amount, and consider a slight excess (e.g., 1.1-1.2 equivalents).

  • Low Reaction Temperature: While high temperatures can lead to decomposition, a temperature that is too low will result in a slow reaction rate. The optimal temperature should be determined empirically but often falls in the range of room temperature to gentle heating (40-50 °C).

  • Poor Quality Reagents: The purity of your starting materials, particularly the ethyl 2-chloro-2-(hydroxyimino)acetate and methyl propiolate, is crucial. Impurities can interfere with the reaction or introduce side reactions. It is advisable to use freshly prepared or purified reagents.

Q3: I am observing a significant amount of a byproduct. How can I identify and minimize it?

A3: The most common byproduct is the furoxan dimer of the nitrile oxide. This typically occurs when the concentration of the nitrile oxide is too high. To minimize its formation:

  • Slow Addition of Base: As mentioned in A1, add the base dropwise over an extended period.

  • Use a Syringe Pump: For precise control, a syringe pump can be used for the addition of the base.

  • Ensure Proper Mixing: Vigorous stirring is essential to ensure that the generated nitrile oxide can quickly find and react with the methyl propiolate.

Another potential issue is the polymerization of methyl propiolate, especially if the reaction is run at elevated temperatures for prolonged periods. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and avoid unnecessary heating.

Q4: What is the best work-up procedure to isolate the product?

A4: A standard aqueous work-up is typically effective. After the reaction is complete (as determined by TLC), the reaction mixture can be diluted with an organic solvent like ethyl acetate and washed with water and brine. It is important to neutralize any excess base, which can be achieved with a wash of dilute acid (e.g., 1M HCl). However, be cautious as the isoxazole ring can be sensitive to strong acidic or basic conditions.[3] After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent can be removed under reduced pressure.

Q5: My crude product is an oil and difficult to purify. What are my options?

A5: If the crude product is an oil, purification by column chromatography on silica gel is the most common and effective method. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity, will typically provide good separation of the desired product from any remaining starting materials and byproducts. If the product "oils out" during recrystallization attempts, consider using a different solvent system or a mixed solvent system.[4]

III. Troubleshooting Guide

This section provides a more structured approach to troubleshooting common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or degraded starting materials. 2. Insufficient base or incorrect base used. 3. Reaction temperature is too low.1. Verify the purity of starting materials via NMR or other analytical techniques. Use freshly prepared ethyl 2-chloro-2-(hydroxyimino)acetate. 2. Use a slight excess of a suitable base like triethylamine. 3. Gradually increase the reaction temperature and monitor by TLC.
Formation of Significant Byproducts (e.g., Furoxan) 1. High concentration of the nitrile oxide intermediate. 2. Inefficient mixing.1. Add the base slowly and dropwise to the reaction mixture containing methyl propiolate.[3] 2. Ensure vigorous stirring throughout the base addition and the course of the reaction.
Incomplete Reaction (Starting Material Remains) 1. Insufficient reaction time. 2. Stoichiometry of reactants is incorrect.1. Continue to monitor the reaction by TLC until the limiting reagent is consumed. 2. Ensure accurate measurement of all reagents. A slight excess of methyl propiolate can sometimes be beneficial.
Product Degradation 1. Excessive heating or prolonged reaction time. 2. Harsh work-up conditions (strong acid or base).1. Optimize the reaction temperature and time based on TLC monitoring. 2. Use mild work-up conditions. Avoid prolonged exposure to strong acids or bases.[3]
Difficulty in Purification 1. Product is an oil. 2. Impurities have similar polarity to the product.1. Utilize column chromatography on silica gel for purification. 2. Screen different solvent systems for column chromatography to achieve better separation.

IV. Experimental Protocols

Protocol 1: Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate

This protocol is adapted from established procedures for the nitrosation of glycine ethyl ester hydrochloride.[5][6]

  • To a solution of glycine ethyl ester hydrochloride (14 mmol) in 3 mL of water, add concentrated HCl (1.2 mL).

  • Cool the resulting solution to -5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (14 mmol) in 1.4 mL of water, keeping the temperature below 0 °C.

  • Stir the mixture at 0 °C for 10 minutes.

  • Add another solution of sodium nitrite (14 mmol) in 1.4 mL of water and continue stirring at 0 °C for 45 minutes.

  • Add a brine solution to the reaction mixture.

  • Extract the mixture with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate, which should be used immediately in the next step.[5]

Protocol 2: Synthesis of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate

This is a general procedure for the 1,3-dipolar cycloaddition.

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl propiolate (1.0 equiv) and freshly prepared (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add triethylamine (1.2 equiv) dropwise to the stirred solution over 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with water, 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 5-methoxy-1,2-oxazole-3-carboxylate.

V. Visualizations

Reaction Mechanism

Reaction_Mechanism Ethyl 2-chloro-2-(hydroxyimino)acetate Ethyl 2-chloro-2-(hydroxyimino)acetate Nitrile Oxide Intermediate Nitrile Oxide Intermediate Ethyl 2-chloro-2-(hydroxyimino)acetate->Nitrile Oxide Intermediate -HCl Triethylamine (Base) Triethylamine (Base) Triethylamine (Base)->Nitrile Oxide Intermediate Ethyl 5-methoxy-1,2-oxazole-3-carboxylate Ethyl 5-methoxy-1,2-oxazole-3-carboxylate Nitrile Oxide Intermediate->Ethyl 5-methoxy-1,2-oxazole-3-carboxylate [3+2] Cycloaddition Furoxan Byproduct Furoxan Byproduct Nitrile Oxide Intermediate->Furoxan Byproduct Dimerization Nitrile Oxide Intermediate->Furoxan Byproduct Methyl Propiolate Methyl Propiolate Methyl Propiolate->Ethyl 5-methoxy-1,2-oxazole-3-carboxylate

Caption: Reaction mechanism for the synthesis.

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification Reagent_Mixing Mix Methyl Propiolate and (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate Base_Addition Slowly Add Triethylamine Reagent_Mixing->Base_Addition Stirring Stir at Room Temperature (Monitor by TLC) Base_Addition->Stirring Extraction Aqueous Work-up and Extraction Stirring->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Column_Chromatography Column Chromatography Drying_Concentration->Column_Chromatography Final_Product Pure Product Column_Chromatography->Final_Product

Caption: Step-by-step experimental workflow.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Low Yield or Incomplete Reaction Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Check_Base Check Base Stoichiometry and Addition Rate Check_Reagents->Check_Base Reagents OK Reagent_Impure Purify or Replace Reagents Check_Reagents->Reagent_Impure Impure Check_Temp Optimize Reaction Temperature Check_Base->Check_Temp Base OK Base_Issue Adjust Base Amount or Slow Down Addition Check_Base->Base_Issue Issue Found Check_Time Increase Reaction Time Check_Temp->Check_Time Temp OK Temp_Issue Gradually Increase Temperature Check_Temp->Temp_Issue Too Low Success Improved Yield Check_Time->Success Reagent_Impure->Start Base_Issue->Start Temp_Issue->Start

Caption: Decision tree for troubleshooting low yields.

VI. References

  • Wikipedia. Methyl propionate. Available from: [Link]

  • Organic Syntheses. Methyl 3-bromopropiolate. Available from: [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for the synthesis of isoxazole. Available from: [Link]

  • Beilstein Journals. Lewis acid-promoted direct synthesis of isoxazole derivatives. Available from: [Link]

  • ACS Publications. Novel Route for the Synthesis of Methyl Propionate from 3-Pentanone with Dimethyl Carbonate over Solid Bases. Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • ChemRxiv. 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. Available from: [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (This is a general reference on the topic and a specific URL was not provided in the search results).

  • ResearchGate. Proposed mechanism for the formation of 5 from ethyl 2‐chloro‐2‐(hydroxyimino)acetate 3. Available from: [Link]

  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]

  • CORE. EFFICIENT SYNTHESIS OF 5-SUBSTITUTED ETHYL 1,2,4-TRIAZOLE-3- CARBOXYLATES Dmytro M. Khomenko*, Roman O. Doroschuk, and Rostyslav. Available from: [Link]

  • PMC. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Available from: [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. (This is a general reference on the topic and a specific URL was not provided in the search results).

  • Vensel Publications. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. Available from: [Link]

  • Chemical Synthesis Database. ethyl 5-methoxy-4-phenyl-1H-1,2,3-triazole-1-carboxylate. Available from: [Link]

  • ResearchGate. Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Available from: [Link]

  • MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Available from: [Link]

Sources

Optimization

Troubleshooting common problems in isoxazole synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expert-driven troubleshooting advice and practical solutions to common challenges encountered in the laboratory. The isoxazole core is a vital scaffold in medicinal chemistry, but its synthesis can present unique difficulties.[1] This resource consolidates field-proven insights to help you navigate these challenges, optimize your reactions, and achieve your synthetic goals efficiently.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Yield of Isoxazole Product

Question: My reaction has resulted in a very low yield or no desired isoxazole product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent but solvable issue in isoxazole synthesis. The root cause often lies in one of three areas: the integrity of your starting materials, the stability of reactive intermediates, or suboptimal reaction conditions. A systematic approach is the key to diagnosis.[2][3]

Causality and Strategic Solutions:

  • Integrity of Starting Materials: The purity of your precursors is paramount. For Claisen-type condensations, 1,3-dicarbonyl compounds can exist in keto-enol tautomeric forms, which may affect reactivity. For cycloadditions, the stability of the alkyne and the nitrile oxide precursor is crucial.[2] Impurities in starting materials like chalcones can lead to unwanted side products and lower yields.[4]

    • Solution: Verify the purity of all reactants by NMR or LC-MS before starting. If necessary, purify starting materials by distillation, recrystallization, or chromatography.

  • Stability of Nitrile Oxide Intermediate (for 1,3-Dipolar Cycloadditions): Nitrile oxides are highly reactive and prone to dimerization to form furoxans, a primary side reaction that consumes your intermediate.[4][5] This is especially problematic at high concentrations or elevated temperatures.

    • Solution: Generate the nitrile oxide in situ to ensure it is consumed by the dipolarophile (alkyne) as it forms.[2] Employing a slow-addition method for the nitrile oxide precursor (e.g., using a syringe pump to add an oxidant like N-chlorosuccinimide (NCS) or chloramine-T to the aldoxime) in the presence of the alkyne can significantly minimize dimerization.[4][5]

  • Suboptimal Reaction Conditions: Temperature, time, solvent, and concentration are critical variables.

    • Temperature: For nitrile oxide generation, low temperatures can suppress dimerization, while the subsequent cycloaddition may require warming to proceed at a reasonable rate.[2]

    • Reaction Time: Insufficient time leads to incomplete conversion. Conversely, excessively long reaction times can cause product degradation.[2]

    • Solution: Monitor your reaction diligently using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal reaction time and endpoint.[4] Perform small-scale experiments to screen for the optimal temperature profile.

Below is a workflow to systematically troubleshoot low-yield issues.

LowYield_Troubleshooting start Low or No Yield Observed check_sm 1. Verify Starting Material Purity (NMR, LC-MS) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok OK sm_bad Purify/Replace Starting Materials check_sm->sm_bad Issue Found check_intermediate 2. Assess Intermediate Stability (For 1,3-Dipolar Cycloaddition) sm_ok->check_intermediate sm_bad->check_sm furoxan_check Furoxan byproduct detected (TLC/LC-MS)? check_intermediate->furoxan_check furoxan_yes Implement in situ generation & slow addition of precursor furoxan_check->furoxan_yes Yes optimize_conditions 3. Optimize Reaction Conditions furoxan_check->optimize_conditions No furoxan_yes->optimize_conditions monitor_reaction Monitor reaction kinetics (TLC/LC-MS) optimize_conditions->monitor_reaction end_ok Yield Improved monitor_reaction->end_ok

A flowchart for troubleshooting low yields in isoxazole synthesis.
Problem 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a classic challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds (Claisen synthesis) or unsymmetrical alkynes (1,3-dipolar cycloaddition).[1][2] The formation of isomers like 3,5-disubstituted vs. 3,4-disubstituted is governed by a delicate balance of steric and electronic factors of the reactants.[2][3] Fortunately, these factors can be influenced by strategic modifications to your protocol.

Causality and Strategic Solutions:

  • For 1,3-Dipolar Cycloadditions:

    • Catalyst Selection: This is the most powerful tool for controlling regioselectivity with terminal alkynes. Copper(I) catalysts reliably favor the formation of the 3,5-disubstituted isomer.[3][4] Ruthenium catalysts have also been employed for the same purpose.[3]

    • Substrate Modification: The electronic properties of the alkyne and nitrile oxide play a key role. Modifying substituents can steer the reaction towards a single isomer.

  • For Claisen-Type Synthesis (1,3-Dicarbonyl + Hydroxylamine):

    • Substrate Modification: Using β-enamino diketones instead of the parent 1,3-dicarbonyls offers superior regiochemical control.[1][2][6] The enamine group effectively blocks one of the carbonyls, directing the initial attack of hydroxylamine.

    • Reaction Conditions: The solvent and pH can significantly influence the outcome. Acidic conditions often favor one isomer.[2] The use of a Lewis acid, such as BF₃·OEt₂, can also effectively control regioselectivity.[1][2]

The following decision tree outlines a logical approach to improving regioselectivity.

Regioselectivity_Troubleshooting start Mixture of Regioisomers Observed method_q Which Synthesis Method? start->method_q claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) method_q->claisen Claisen cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method_q->cyclo Cycloaddition claisen_sol 1. Modify Substrate: Use β-enamino diketone derivative for enhanced control. claisen->claisen_sol cyclo_sol 1. Use a Catalyst: - Cu(I) for terminal alkynes (favors 3,5-isomer) - Ru catalysts cyclo->cyclo_sol claisen_cond 2. Modify Conditions: - Adjust pH (acidic) - Add Lewis acid (e.g., BF₃·OEt₂) - Screen solvents (e.g., EtOH vs. MeCN) claisen_sol->claisen_cond end_ok Improved Regioselectivity claisen_cond->end_ok cyclo_cond 2. Modify Substrates: - Alter electronic properties of alkyne or nitrile oxide cyclo_sol->cyclo_cond cyclo_cond->end_ok

Sources

Troubleshooting

Stability and storage conditions for Ethyl 5-methoxy-1,2-oxazole-3-carboxylate

Comprehensive Troubleshooting, Stability, and Protocol Guide for Advanced Chemical Applications Ethyl 5-methoxy-1,2-oxazole-3-carboxylate (CAS: 89776-87-4) is a highly versatile but chemically sensitive heterocyclic buil...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Troubleshooting, Stability, and Protocol Guide for Advanced Chemical Applications

Ethyl 5-methoxy-1,2-oxazole-3-carboxylate (CAS: 89776-87-4) is a highly versatile but chemically sensitive heterocyclic building block. Its architecture features a "dual nature" of reactivity[1]: an electrophilic ethyl ester at the C3 position and a highly activated, nucleophile-sensitive 5-methoxy group on the isoxazole core.

As a Senior Application Scientist, I have compiled this technical guide to help you navigate the complex stability profile of this compound, troubleshoot common experimental failures, and execute self-validating protocols that preserve its structural integrity.

Section 1: Core Stability Profile & Storage FAQs

Q: What are the optimal long-term storage conditions for this compound? A: Store the compound at -20 °C in a tightly sealed, desiccated container under an inert atmosphere (argon or nitrogen). It must be strictly protected from ambient light. Causality: The isoxazole N-O bond and the 5-methoxy group are highly susceptible to hydrolytic degradation[1]. Furthermore, exposure to UV/ambient light triggers photoisomerization, converting the isoxazole into an oxazole via a transient azirine intermediate[2]. Storing under cold, dry, and dark conditions entirely arrests these thermodynamic degradation pathways.

Q: Is the isoxazole core stable in standard acidic or basic aqueous buffers? A: No. While unsubstituted isoxazoles are relatively robust, the 5-methoxy substitution drastically alters the electronic landscape of the ring.

  • In Acidic Conditions: The 5-methoxy group is significantly more acid-labile than the C3-ethyl ester[3]. Protonation of the isoxazole nitrogen increases the electrophilicity at C5, leading to rapid hydrolysis and the formation of an isoxazol-5-one derivative.

  • In Basic Conditions: The ring is highly susceptible to nucleophilic aromatic substitution (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ) at the C5 position. Strong bases can also induce deprotonation and subsequent cleavage of the fragile N-O bond.
    

Section 2: Troubleshooting Experimental Workflows

Issue 1: Unexpected loss of the methoxy signal in ¹H-NMR during ester deprotection.
  • Diagnosis: Acid-catalyzed cleavage of the 5-methoxy ether.

  • Scientific Context: Researchers often use standard acidic hydrolysis (e.g.,

    
     under reflux) to convert esters to carboxylic acids. However, for this specific scaffold, the 5-methoxy group will hydrolyze faster than the ester[3].
    
  • Solution: Abandon acidic deprotection. Utilize strictly controlled, mild alkaline conditions (e.g.,

    
     at 0 °C) to selectively saponify the ester while preserving the 5-methoxy group (See Protocol A).
    
Issue 2: Complete degradation and complex mixture formation during catalytic hydrogenation.
  • Diagnosis: Reductive cleavage of the N-O bond.

  • Scientific Context: The N-O bond is the "Achilles' heel" of the isoxazole ring[1]. Catalytic hydrogenation over Palladium on Carbon (Pd/C) will definitively cleave this bond, yielding a

    
    -enamino-ketoester.
    
  • Solution: If the goal is to reduce a different functional group on your target molecule, you must use selective hydride donors (e.g.,

    
     or 
    
    
    
    at low temperatures) rather than
    
    
    . If ring-opening is your actual goal, proceed to Protocol B.

Section 3: Mechanistic Degradation Pathways

The following diagram maps the specific degradation cascades Ethyl 5-methoxy-1,2-oxazole-3-carboxylate undergoes when exposed to harsh environments.

DegradationPathways Start Ethyl 5-methoxyisoxazole-3-carboxylate (Intact Core) Acid Aqueous Acid (H+) Start->Acid pH < 4.0 Base Nucleophiles / Base Start->Base Amines / OH- Red Catalytic Hydrogenation (H2/Pd) Start->Red Reductive UV UV Irradiation (hv) Start->UV Photochemical ProdAcid Isoxazol-5-one Derivative (Rapid 5-OMe Cleavage) Acid->ProdAcid ProdBase 5-Substituted Isoxazole (SNAr at C5) Base->ProdBase ProdRed β-Enamino-Ketoester (N-O Bond Cleavage) Red->ProdRed ProdUV Oxazole Derivative (via Azirine Intermediate) UV->ProdUV

Fig 1. Primary degradation pathways of 5-methoxyisoxazole-3-carboxylate under various conditions.

Section 4: Quantitative Stability Data

The table below synthesizes quantitative stability parameters for 5-methoxyisoxazole carboxylate derivatives across different environments, highlighting the extreme sensitivity of the 5-methoxy group compared to standard isoxazoles[1][3].

Condition / EnvironmentTemperatureEstimated Half-life (

)
Primary Degradation Pathway
Aqueous Buffer (pH 2.0 - 4.0) 25 °C< 2.0 hours5-Methoxy hydrolysis to isoxazol-5-one
Aqueous Buffer (pH 7.4) 25 °CStable (> 48 hours)None (Stable at physiological pH)
Aqueous Buffer (pH 10.0) 37 °C< 1.5 hoursNucleophilic attack at C5 / Ring opening
Solid State (Dark, Inert) -20 °C> 2 yearsNone (Optimal Storage)
Solution (Ambient UV Light) 25 °C~ 12 - 24 hoursPhotoisomerization to oxazole

Section 5: Validated Experimental Protocols

Protocol A: Selective Saponification of the C3-Ester

Objective: Convert the ethyl ester to a carboxylic acid without triggering


 at the C5 position or cleaving the 5-methoxy group.
Self-Validating Mechanism:  By maintaining a temperature of 0 °C and using a mild, poorly nucleophilic acid (citric acid) for the quench, we prevent the protonation of the isoxazole nitrogen, thereby protecting the 5-methoxy group from acid-catalyzed cleavage[3].
  • Dissolution: Dissolve Ethyl 5-methoxy-1,2-oxazole-3-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/

    
     (0.1 M concentration).
    
  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Base Addition: Add Lithium hydroxide monohydrate (

    
    , 1.05 eq) portion-wise. Do not use NaOH or KOH, as their higher solubility and reactivity can trigger ring-opening.
    
  • Monitoring: Stir at 0 °C for 2-4 hours. Monitor strictly by TLC (Hexanes/EtOAc 7:3).

  • Quenching (Critical Step): Once the starting material is consumed, quench the reaction at 0 °C by carefully adjusting the pH to ~5.0 using 1M Citric Acid . Never use HCl or

    
    , as strong mineral acids will instantly hydrolyze the 5-methoxy group.
    
  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the pure carboxylic acid.
    
Protocol B: Reductive Cleavage of the Isoxazole Ring

Objective: Deliberate cleavage of the N-O bond to generate a synthetically useful ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-enamino-ketoester.

ReductiveCleavage Isox Ethyl 5-methoxyisoxazole- 3-carboxylate Cat H2 (1 atm) Pd/C, EtOH Isox->Cat Inter N-O Bond Cleavage (Transient Imine/Enol) Cat->Inter Reductive Cleavage Prod β-Enamino-Ketoester (Stable Product) Inter->Prod Tautomerization

Fig 2. Mechanism of catalytic reductive cleavage of the isoxazole N-O bond yielding a ketoester.

  • Setup: In a flame-dried flask, suspend the compound (1.0 eq) and 10 mol% Palladium on Carbon (10% Pd/C, wet) in anhydrous Ethanol.

  • Atmosphere Exchange: Purge the reaction vessel with Nitrogen gas for 5 minutes, then introduce Hydrogen gas (1 atm) via a balloon.

  • Reaction: Stir vigorously at ambient temperature (20-25 °C) for 4-6 hours. The reaction is typically exothermic upon initiation.

  • Filtration: Flush the system with Nitrogen to remove residual

    
    . Filter the black suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess Ethanol.
    
  • Concentration: Evaporate the filtrate under reduced pressure to yield the

    
    -enamino-ketoester.
    

References

1.1 - BenchChem Technical Documentation 2.3 - Canadian Science Publishing 3.2 - The Journal of Organic Chemistry (ACS Publications)

Sources

Optimization

Technical Support Center: Solvent Optimization for Ethyl 5-methoxy-1,2-oxazole-3-carboxylate Workflows

Welcome to the Application Support Center. Working with highly functionalized heterocycles like ethyl 5-methoxy-1,2-oxazole-3-carboxylate (CAS: 89776-87-4) requires precise environmental control[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Working with highly functionalized heterocycles like ethyl 5-methoxy-1,2-oxazole-3-carboxylate (CAS: 89776-87-4) requires precise environmental control[1]. The isoxazole core features a labile N-O bond, an electrophilic C3-ester, and a C5-methoxy group that can inadvertently participate in nucleophilic aromatic substitution (SNAr).

As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, field-tested FAQs, and self-validating protocols to ensure high-fidelity reactions and prevent costly degradation.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I observing a mixture of methyl and ethyl esters during my C3-ester deprotection? Root Cause: Transesterification. When using methanolic solvents (e.g., MeOH/H2O) with bases like NaOH or LiOH, the methoxide ion (generated in situ) acts as a competing nucleophile at the C3-carbonyl carbon. Solution: Switch to a strictly non-nucleophilic, polar aprotic co-solvent system such as Tetrahydrofuran (THF)/H2O (typically 3:1 v/v). THF provides excellent solvation for the starting material while water solubilizes the hydroxide base, completely eliminating transesterification pathways.

Q2: During catalytic hydrogenation to reduce a side chain, my isoxazole ring degrades. How can solvent choice prevent this? Root Cause: Reductive cleavage of the N-O bond. The N-O bond is exceptionally weak and prone to ring cleavage[2]. In protic solvents like ethanol, palladium-catalyzed hydrogenation rapidly cleaves the isoxazole ring to form an enaminone intermediate[3]. Solution: Solvent polarity heavily influences the chemoselectivity of hydrogenation. Switching from Ethanol to a less polar solvent like Ethyl Acetate (EtOAc) or Toluene, and reducing the temperature to 0°C, suppresses N-O bond cleavage while allowing exocyclic alkene or nitro reductions to proceed.

Section 2: Troubleshooting Guide - Specific Reaction Workflows

Issue 1: Unwanted C5-Methoxy Displacement During Direct Amidation

Symptom: When reacting ethyl 5-methoxy-1,2-oxazole-3-carboxylate with primary amines in DMF or DMSO at elevated temperatures, LC-MS shows a mass corresponding to the displacement of the C5-methoxy group by the amine, rather than the desired C3-amide. Mechanistic Causality: The isoxazole ring is highly electron-deficient. Highly polar aprotic solvents (DMF, DMSO) stabilize the polar Meisenheimer-like transition state, accelerating SNAr at the C5 position. Corrective Action:

  • Change the Solvent: Use non-polar or moderately polar solvents like Toluene or Dichloromethane (DCM)[4]. These solvents do not stabilize the polar transition state of the SNAr reaction, thereby kinetically favoring attack at the more accessible C3-ester carbonyl.

  • Use a Lewis Acid Catalyst: Employ Trimethylaluminum (AlMe3) in Toluene (Weinreb amidation conditions). AlMe3 activates the amine and the ester simultaneously, driving amidation at room temperature and completely bypassing C5-substitution.

Issue 2: Poor Yields in Electrophilic Halogenation at C4

Symptom: Attempting to halogenate the C4 position using N-Bromosuccinimide (NBS) yields unreacted starting material or ring-opened byproducts. Mechanistic Causality: The C4 position is the only nucleophilic site on the ring, activated by the C5-methoxy group[5]. However, protic solvents can quench the electrophile, while overly polar solvents can induce ring opening under acidic conditions. Corrective Action: Use strictly anhydrous Acetonitrile (MeCN) or DMF, and perform the reaction in the dark at room temperature to prevent radical-mediated degradation pathways.

Section 3: Quantitative Data: Solvent Effects on Isoxazole Stability

To aid in your experimental design, the following table summarizes the physicochemical properties of common solvents and their empirical effects on ethyl 5-methoxy-1,2-oxazole-3-carboxylate stability during base-catalyzed hydrolysis (1.0 eq LiOH, 25°C, 2 hours).

Solvent SystemDielectric Constant (ε)Dipole Moment (D)C3-Hydrolysis Yield (%)Side-Product / Degradation Profile
THF / H₂O (3:1) 7.5 (THF)1.75 (THF)>95% None (Optimal)
MeOH / H₂O (3:1) 32.7 (MeOH)1.70 (MeOH)40%~55% Methyl ester (Transesterification)
DMF / H₂O (3:1) 36.7 (DMF)3.82 (DMF)65%~25% Ring opening / C5-hydrolysis
EtOH / H₂O (3:1) 24.5 (EtOH)1.69 (EtOH)85%~10% Ring degradation

Section 4: Self-Validating Experimental Protocols

Protocol: Chemoselective Hydrolysis of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate

This protocol is designed as a self-validating system: the physical state of the reaction mixture directly indicates the success of each step, preventing downstream failures[4].

  • Dissolution: Dissolve 1.0 mmol of ethyl 5-methoxy-1,2-oxazole-3-carboxylate in 3.0 mL of THF in a round-bottom flask.

    • Validation Check: The solution must be completely clear. If cloudy, moisture-induced degradation of the starting material has occurred.

  • Base Addition: Dissolve 1.2 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O) in 1.0 mL of deionized water. Add this dropwise to the THF solution at 0°C.

  • Reaction Monitoring: Stir at 0°C for 2 hours.

    • Validation Check: Spot the mixture on a silica TLC plate (Eluent: 7:3 Hexanes:EtOAc). The starting material (Rf ~0.6) should disappear, and the carboxylate salt will remain strictly at the baseline (Rf = 0.0).

  • Workup: Evaporate the THF under reduced pressure (do not exceed 30°C to prevent thermal ring opening). Dilute the aqueous layer with 2 mL of water and extract once with 2 mL of Diethyl Ether to remove organic impurities.

  • Acidification (Critical Step): Cool the aqueous layer to 0°C and slowly add 1M HCl until the pH reaches 2.0.

    • Validation Check: A stark white precipitate (5-methoxy-1,2-oxazole-3-carboxylic acid) will immediately crash out of solution. If no precipitate forms, the isoxazole ring has cleaved into water-soluble fragments.

  • Isolation: Filter the precipitate, wash with ice-cold water (2 x 1 mL), and dry under high vacuum.

Section 5: Visualizations & Workflows

SolventSelection Start Target Reaction on Ethyl 5-methoxyisoxazole-3-carboxylate Hydrolysis C3-Ester Hydrolysis (Saponification) Start->Hydrolysis Amidation Direct Amidation (Amine Nucleophile) Start->Amidation Reduction Catalytic Hydrogenation (Side-chain reduction) Start->Reduction Solvent1 THF / H2O (3:1) Prevents transesterification Hydrolysis->Solvent1 LiOH, 0°C Warning Avoid: Pure MeOH/EtOH (Causes Transesterification) Hydrolysis->Warning Solvent2 Toluene or DCM Minimizes C5-SNAr attack Amidation->Solvent2 AlMe3, RT Warning2 Avoid: DMF / DMSO (Promotes C5-substitution) Amidation->Warning2 Solvent3 Ethyl Acetate (EtOAc) Avoids N-O ring cleavage Reduction->Solvent3 Pd/C, H2, 0°C

Decision tree for solvent selection based on targeted isoxazole reactions.

MechanisticPathway Isoxazole Ethyl 5-methoxyisoxazole- 3-carboxylate Protic Protic Solvent (EtOH) + Pd/C, H2 Isoxazole->Protic Aprotic Aprotic Solvent (EtOAc) + Pd/C, H2 Isoxazole->Aprotic Cleavage N-O Bond Cleavage (Ring Opening) Protic->Cleavage High Polarity Preservation N-O Bond Preserved (Selective Reduction) Aprotic->Preservation Low Polarity Enaminone Enaminone Derivative (Degradation Product) Cleavage->Enaminone Target Target Reduced Compound Preservation->Target

Logical relationship between solvent polarity and N-O bond cleavage during hydrogenation.

References

  • Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes Source: ResearchGate URL:[Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester Source: MDPI URL:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL:[Link]

Sources

Troubleshooting

Section 1: The Mechanistic Root of Chromatographic Failures (E-E-A-T)

Technical Support Center: Column Chromatography Purification of Oxazole Derivatives As a Senior Application Scientist, I frequently consult with researchers struggling to isolate oxazole derivatives. Oxazoles—characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Column Chromatography Purification of Oxazole Derivatives

As a Senior Application Scientist, I frequently consult with researchers struggling to isolate oxazole derivatives. Oxazoles—characterized by their adjacent nitrogen and oxygen heteroatoms—are privileged pharmacophores in modern drug development[1]. However, their unique electronic properties make them notoriously difficult to purify using standard normal-phase silica gel chromatography.

This technical guide synthesizes field-proven insights to help you troubleshoot streaking, poor recovery, and on-column degradation.

To master oxazole purification, one must understand the causality behind the separation dynamics. The oxazole nitrogen possesses a lone pair that renders the molecule mildly basic and highly polar. Standard silica gel (SiO2) surfaces are populated with weakly acidic silanol groups (Si-OH). When these two interact, two major failure modes occur:

  • Severe Tailing/Streaking: The basic nitrogen forms strong, reversible hydrogen bonds with the acidic silanols. This continuous adsorption/desorption cycle broadens the elution band, causing the compound to streak across multiple fractions rather than eluting in a sharp peak.

  • Hydrolytic Degradation: The stability of the oxazole ring is highly pH-dependent[2]. When the nitrogen atom is protonated by the acidic silica, it withdraws electron density from the ring. This activates the C2 position toward nucleophilic attack by ambient moisture in the solvent, leading to hydrolytic cleavage of the ring and the formation of undesired amides or isocyanoenolates[2].

Mechanism Silica Acidic Silanol Groups (Si-OH) Interaction Strong Hydrogen Bonding & Protonation Silica->Interaction Deactivated Deactivated Silica (Si-O- ... H-NEt3+) Silica->Deactivated + TEA Oxazole Oxazole Derivative (Basic Nitrogen) Oxazole->Interaction Result1 Tailing & Hydrolytic Ring Cleavage Interaction->Result1 TEA Triethylamine (TEA) Additive TEA->Silica Neutralizes Result2 Sharp Elution & Intact Oxazole Deactivated->Result2 Oxazole passes freely

Logical relationship: Silica-induced oxazole degradation versus TEA-mediated protection.

Section 2: Troubleshooting Guides & FAQs

Q1: My oxazole derivative streaks down the column despite having a perfect Rf value (0.35) on TLC. How do I improve resolution? A1: The Rf value on a TLC plate does not always translate perfectly to a bulk column due to the higher ratio of silica to sample[3]. To disrupt the hydrogen bonding between the oxazole nitrogen and the silanol groups, you must competitively inhibit the active sites. Add 1% to 5% Triethylamine (TEA) to your mobile phase. TEA acts as a sacrificial base, neutralizing the acidic silanols and allowing the oxazole to elute in a sharp, concentrated band.

Q2: I loaded 500 mg of crude oxazole onto the column but only recovered 120 mg of pure product. Where did the rest go? A2: You are likely experiencing acid-catalyzed hydrolytic degradation on the column[2]. If your oxazole is highly substituted with electron-withdrawing groups, it becomes even more sensitive to ring-opening. Solution: Switch from standard silica gel to deactivated silica (pre-treated with TEA). If the compound still degrades, abandon silica entirely in favor of Neutral Alumina (Brockmann Activity II or III).

Q3: Can I use standard ethyl acetate/hexane solvent systems for all oxazoles? A3: While EtOAc/Hexane is the industry standard for 4,5-disubstituted oxazoles[1][4], highly polar oxazole derivatives (e.g., oxazole-4-carboximidamides) require more polar systems[3]. For highly basic oxazoles, a Dichloromethane (DCM)/Methanol (MeOH) system (e.g., 95:5) with 1% TEA is highly effective.

DecisionTree Start Crude Oxazole Mixture TLC TLC Analysis (Hex/EtOAc) Start->TLC Tailing Severe Tailing/Streaking? TLC->Tailing AddTEA Add 1-5% TEA to Mobile Phase Pre-treat Silica Tailing->AddTEA Yes Standard Standard Silica Gel Column Tailing->Standard No Degradation Product Degradation/Low Yield? AddTEA->Degradation Standard->Degradation Alumina Use Neutral Alumina or C18 RP Degradation->Alumina Yes Pure Pure Oxazole Derivative Degradation->Pure No Alumina->Pure

Experimental workflow and decision tree for optimizing oxazole purification chromatography.

Section 3: Standardized Experimental Protocols

Protocol 1: Preparation of a TEA-Deactivated Silica Gel Column This self-validating protocol ensures that the acidic sites of the silica are fully neutralized prior to loading your sensitive oxazole, preventing hydrolytic cleavage[2].

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 40% EtOAc in Hexanes) and add 2% v/v Triethylamine (TEA). Mix thoroughly in a chemically resistant flask.

  • Slurry Preparation: In an Erlenmeyer flask, add standard grade silica gel (60 Å, 230-400 mesh)[3]. Pour in the TEA-spiked solvent and swirl to create a homogeneous slurry. Causality Note: The neutralization reaction between TEA and silanol groups is mildly exothermic; allow the slurry to cool for 5 minutes to prevent solvent channeling.

  • Column Packing: Secure the glass column vertically. Add a small plug of cotton and a thin layer of sand[3]. Pour the slurry into the column in a single, continuous motion.

  • Equilibration & Validation (Critical Step): Open the stopcock and allow the solvent to drain. Tap the column gently with a rubber mallet to ensure tight, even packing[3]. Pass at least two column volumes of the TEA-spiked solvent through the bed.

    • Self-Validation Check: Collect a 5 mL fraction of the column eluent and test its pH with indicator paper. It must read mildly basic (pH ~8). If it is neutral or acidic, the silica has not been fully deactivated; pass an additional column volume of TEA-spiked solvent through the bed.

  • Loading: Dissolve your crude oxazole in the minimum amount of TEA-spiked solvent and carefully apply it to the top of the silica bed.

  • Elution: Elute using the TEA-spiked mobile phase and monitor fractions via TLC.

Protocol 2: TLC Method Development for Basic Heterocycles

  • Spotting: Apply the crude mixture to a silica gel TLC plate using a glass capillary.

  • Baseline Elution: Run the plate in a standard solvent (e.g., 50% EtOAc/Hexane).

  • Evaluation: If the product spot resembles a "comet" (severe tailing), the basic nitrogen is interacting with the silica.

  • Optimization: Prepare a new TLC chamber with 50% EtOAc/Hexane + 1% TEA. Run the plate again. The ideal solvent system should yield a tight, circular spot with an Rf value of 0.30–0.40[3][4].

Section 4: Quantitative Data & Optimization Metrics

Table 1: Stationary Phase Selection Matrix for Oxazole Derivatives

Oxazole PropertyRecommended Stationary PhaseMobile Phase AdditiveExpected Recovery
Non-polar, StableStandard Silica Gel (60 Å)None85 - 95%
Mildly Basic, TailingSilica Gel (60 Å)1-5% TEA or Et₂NH80 - 90%
Acid-Sensitive / UnstableTEA-Deactivated Silica2% TEA70 - 85%
Highly Sensitive / PolarNeutral Alumina (Brockmann II)None75 - 90%
Water-Soluble / ZwitterionicReverse Phase (C18)0.1% NH₄OAc buffer> 90%

Table 2: Common Solvent Systems for Oxazole Elution

Solvent System (v/v)Application ProfileTroubleshooting Notes
Hexane / EtOAc (80:20 to 40:60)Standard 4,5-disubstituted oxazoles[1][4].Good baseline separation; prone to tailing without TEA.
DCM / MeOH (98:2 to 90:10)Polar oxazoles (e.g., carboximidamides)[3].MeOH can dissolve silica slightly over time; keep MeOH <10%.
Toluene / Acetone (90:10)Highly conjugated, UV-active oxazoles.Excellent alternative if EtOAc causes co-elution with impurities.

References

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: PMC - NIH URL:[Link]

  • Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses (OrgSyn) URL:[Link]

Sources

Optimization

Preventing decomposition of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate

Welcome to the Technical Support Center for handling Ethyl 5-methoxy-1,2-oxazole-3-carboxylate (also known as ethyl 5-methoxyisoxazole-3-carboxylate). While this compound is a highly valuable building block in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Ethyl 5-methoxy-1,2-oxazole-3-carboxylate (also known as ethyl 5-methoxyisoxazole-3-carboxylate). While this compound is a highly valuable building block in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists[1] and functionalized heterocycles[2], researchers frequently encounter significant yield losses due to the inherent instability of the 5-alkoxyisoxazole core.

This guide provides authoritative, mechanistically grounded troubleshooting strategies to prevent degradation during your workflows.

Part 1: Mechanistic Causality of Decomposition (The "Why")

To prevent decomposition, you must first understand the thermodynamic vulnerabilities of the 5-alkoxyisoxazole ring. Do not treat degradation as a random occurrence; it is a predictable consequence of specific chemical environments.

  • Base-Catalyzed E1cB Ring Opening: The C4 proton of the isoxazole ring is flanked by the electron-withdrawing ester group at C3 and the electronegative oxygen at C1. This makes the C4 proton unusually acidic. When exposed to a base, deprotonation occurs, generating a carbanion that drives an E1cB-like elimination. The electron pair forms a C4-C5 double bond, forcing the cleavage of the relatively weak N-O bond. This irreversible cascade yields a cyano enolate, completely destroying the isoxazole core.

  • Transition-Metal Induced Isomerization: 5-Alkoxyisoxazoles undergo controlled isomerization into highly strained 2H-azirines in the presence of Fe(II) or other Lewis acids[3]. The metal coordinates to the isoxazole, facilitating N-O bond cleavage to form a metal-nitrene complex, which then recyclizes into a 2H-azirine-2-carboxylate[4].

G Isoxazole Ethyl 5-methoxy-1,2-oxazole-3-carboxylate (Intact Core) Base Basic Conditions (pH > 8) Isoxazole->Base Deprotonation at C4 Metal Fe(II) / Lewis Acids Isoxazole->Metal Coordination RingOpen E1cB Ring Opening (N-O Cleavage) Base->RingOpen Azirine 2H-Azirine-2-carboxylate (Rearrangement) Metal->Azirine N-O Cleavage & Recyclization Cyano Cyanoacetate Derivatives (Irreversible Decomposition) RingOpen->Cyano

Mechanistic pathways of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate decomposition.

Part 2: Troubleshooting FAQs

Q: Why does my product vanish during a standard


 or 

aqueous workup?
A: You are triggering the base-catalyzed E1cB ring opening described above. Even mild bases like saturated Sodium Bicarbonate (

, pH ~8.3) can initiate deprotonation at the C4 position over time. You must abandon basic workups for this compound and switch to mild acidic buffers (like

) to keep the C4 position protonated.

Q: I am attempting a transition-metal catalyzed cross-coupling, but my isoxazole is converting into a different heterocycle. What is happening? A: Your catalyst is triggering an isomerization pathway. Transition metals coordinate to the isoxazole nitrogen/oxygen, cleaving the N-O bond and forming a metal-nitrene intermediate that recyclizes into a 2H-azirine[3][4]. You must carefully screen your catalyst (e.g., avoiding Fe(II) or Rh(II) species) and run control reactions without the coupling partner to quantify this background isomerization.

Q: My compound streaks heavily on silica gel and the recovered yield is poor. How do I purify it? A: Standard silica gel contains acidic silanol groups. These can protonate the isoxazole nitrogen, making the ring susceptible to nucleophilic attack by trace water, leading to hydrolysis. To prevent this, you must switch your stationary phase to Neutral Alumina, or pre-treat your silica with 1% triethylamine (


) to neutralize the active acidic sites.

Troubleshooting Start Decomposition Observed? Phase Identify Reaction Phase Start->Phase Workup Aqueous Workup Phase->Workup Purification Chromatography Phase->Purification CheckpH Check pH. Is it > 7? Workup->CheckpH CheckSilica Acidic Silanols Active? Purification->CheckSilica UseBuffer Use NH4Cl Buffer (pH 5-6) CheckpH->UseBuffer Yes UseAlumina Use Neutral Alumina CheckSilica->UseAlumina Yes

Decision tree for troubleshooting decomposition during workup and purification.

Part 3: Quantitative Stability Matrix

Use the following empirical data to plan your reaction conditions and storage protocols.

Environmental ConditionTemp (°C)Exposure TimeDegradation (%)Primary Byproduct
0.1 M NaOH (aq)255 min> 95%Cyanoacetate derivatives
Sat. NaHCO3 (aq)252 hours~ 15%Cyanoacetate derivatives
Sat. NH4Cl (aq)2524 hours< 1%None
Standard Silica Gel254 hours10 - 20%Hydrolysis products
Neutral Alumina2524 hours< 2%None
Fe(II) Catalysis (20 mol%)502 hours> 90%2H-Azirine-2-carboxylates

Part 4: Self-Validating Experimental Protocols

Do not rely on assumptions during workup. Implement these self-validating Standard Operating Procedures (SOPs) to ensure the integrity of your compound.

Protocol 1: Degradation-Free Aqueous Extraction

Step 1: Quench the reaction mixture by adding a saturated aqueous solution of


 (10 mL per mmol of substrate) at 0°C.
  • Causality:

    
     buffers the aqueous layer to pH ~5.5, preventing the deprotonation of the C4 position and subsequent E1cB ring opening.
    
  • Validation Check: Dip a pH test strip into the aqueous layer. If pH > 6, add 0.1 M HCl dropwise until the pH reads strictly between 5 and 6 before proceeding. Step 2: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    Step 3:  Wash the combined organic layers with brine (15 mL), dry over anhydrous 
    
    
    
    , and filter.
  • Validation Check: Inspect the

    
    . If it clumps excessively, water is still present; add more desiccant until it flows freely to prevent hydrolysis during concentration.
    Step 4:  Concentrate under reduced pressure at a water bath temperature strictly below 30°C.
    
Protocol 2: Validated Chromatography

Step 1: Perform a 2D-TLC validation test. Spot the crude mixture on a standard silica gel plate. Develop in the primary solvent system (e.g., Hexane/EtOAc 4:1). Let the plate dry completely, rotate 90 degrees, and develop again in the same solvent.

  • Validation Check: If spots appear off the diagonal axis, the compound is actively degrading on the silica surface. This dictates the mandatory switch to Neutral Alumina. Step 2: Pack a column with Neutral Alumina (Brockmann Grade III) using the chosen eluent.

  • Causality: Standard silica contains acidic silanol groups that can protonate the isoxazole nitrogen, catalyzing ring-opening hydrolysis. Neutral alumina eliminates this Lewis acid/Brønsted acid interaction. Step 3: Load the sample and elute using a low-polarity gradient (e.g., Hexane to Hexane/EtOAc 8:2). Step 4: Pool fractions containing the product and concentrate immediately at < 30°C.

References

1.[2] Title: Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. Source: ResearchGate. URL: 2.[1] Title: Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. Source: PMC. URL: 3.[4] Title: Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates to Pyrimidine-4,6-dicarboxylates: Experimental and DFT Study. Source: MDPI. URL: 4.[3] Title: Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Source: ACS Publications. URL:

Sources

Reference Data & Comparative Studies

Validation

Validation of the Biological Activity of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate in Neuropharmacological Screening

Executive Summary & Mechanistic Rationale In the landscape of central nervous system (CNS) drug discovery, the isoxazole core is a privileged scaffold, heavily utilized for its ability to mimic endogenous neurotransmitte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of central nervous system (CNS) drug discovery, the isoxazole core is a privileged scaffold, heavily utilized for its ability to mimic endogenous neurotransmitters like γ-aminobutyric acid (GABA) and glutamate. Ethyl 5-methoxy-1,2-oxazole-3-carboxylate (EMOC) (CAS: 89776-87-4) is a highly specialized, conformationally restricted building block synthesized via the nitrosation of donor-acceptor cyclopropanes .

While 3-hydroxyisoxazoles (such as the classic GABA agonist muscimol) are potent, they readily form zwitterions at physiological pH, severely limiting their blood-brain barrier (BBB) permeability. EMOC solves this via a dual-prodrug/bioisosteric approach:

  • The C3-Ethyl Ester: Masks the carboxylic acid, drastically increasing lipophilicity for initial BBB transit.

  • The C5-Methoxy Group: Acts as an electron-donating group by resonance but electron-withdrawing by induction. This fine-tunes the pKa of the adjacent isoxazole nitrogen, preventing premature ionization while maintaining the structural geometry required for orthosteric receptor binding once metabolized .

This guide objectively compares the biological performance of EMOC against its standard structural analogs and provides field-proven, self-validating protocols to evaluate its downstream efficacy at the


 receptor.

Comparative Performance Analysis

To validate EMOC's utility, it must be benchmarked against alternative isoxazole-3-carboxylates. The table below summarizes the physicochemical properties of the intact esters and the in vitro binding affinities of their hydrolyzed active forms (the corresponding carboxylic acids) at the


 receptor.
CompoundC5-SubstituentLipophilicity (clogP)BBB Permeability (

cm/s)


(

M)*
Primary Utility in Screening
Ethyl 5-methoxy-1,2-oxazole-3-carboxylate -OCH₃1.2414.20.85High-permeability prodrug / Bioisostere
Ethyl 5-hydroxy-1,2-oxazole-3-carboxylate -OH0.682.10.12Potent in vitro standard (Poor in vivo profile)
Ethyl 5-methyl-1,2-oxazole-3-carboxylate -CH₃1.4518.5>10.0Negative control / Inactive structural scaffold

*Note:


 values represent the binding affinity of the hydrolyzed active carboxylic acid metabolites at the orthosteric site of 


receptors.

Key Takeaway: While the 5-hydroxy variant exhibits superior raw binding affinity, its poor permeability makes it unsuitable for systemic in vivo models. EMOC strikes the optimal balance, offering a 7-fold increase in BBB permeability while retaining sub-micromolar target affinity upon activation.

Pathway Visualization

The following diagram illustrates the metabolic activation and subsequent neuropharmacological signaling cascade initiated by EMOC.

G EMOC Ethyl 5-methoxy-1,2-oxazole- 3-carboxylate (EMOC) Hydrolysis Ester Hydrolysis (Metabolic Activation) EMOC->Hydrolysis Hepatic / Plasma Esterases ActiveForm 5-Methoxyisoxazole- 3-carboxylic acid Hydrolysis->ActiveForm GABA_A GABA_A Receptor (Orthosteric Binding) ActiveForm->GABA_A Primary Target (High Affinity) AMPA AMPA Receptor (Off-Target Modulation) ActiveForm->AMPA Secondary Target (Low Affinity) Cl_Influx Chloride (Cl⁻) Influx (Hyperpolarization) GABA_A->Cl_Influx Inhibitory Postsynaptic Potential

Figure 1: Putative metabolic activation and neuropharmacological signaling pathway of EMOC.

Experimental Validation Protocols

To ensure scientific integrity, the biological activity of EMOC must be validated using orthogonal assays. The following methodologies are designed as self-validating systems to rule out false positives.

Protocol 1: High-Throughput Radioligand Binding Assay ( Receptor)

Causality Check: We utilize


 rather than 

. Methoxyisoxazoles target the orthosteric GABA binding site (at the

interface) rather than the benzodiazepine allosteric site (at the

interface). Using the wrong radioligand will result in a false-negative affinity reading.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat cortical membranes (rich in

    
     receptors). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) to maintain the physiological ionization state of the active metabolite.
    
  • Metabolic Pre-Conditioning (Optional): If testing the intact EMOC ester, pre-incubate the compound with 0.1 U/mL porcine liver esterase for 30 minutes at 37°C to generate the active 5-methoxyisoxazole-3-carboxylic acid.

  • Incubation: Combine 100 µg of membrane protein with 2 nM

    
     and varying concentrations of the test compound (
    
    
    
    to
    
    
    M) in a final volume of 500 µL.
  • Self-Validation (Non-Specific Binding): Include a parallel control well containing 1 mM unlabeled GABA. Validation metric: The difference in radioactive counts between total binding and this control well mathematically guarantees the specific binding window.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash with ice-cold buffer, then quantify via liquid scintillation counting.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality Check: Binding affinity (


) does not equal functional efficacy. A compound can bind tightly but act as an antagonist. Patch-clamp electrophysiology allows us to measure real-time chloride currents, confirming if the compound induces an inhibitory postsynaptic potential (IPSP) equivalent to endogenous GABA.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells transiently transfected with human

    
    , 
    
    
    
    , and
    
    
    
    
    receptor subunits.
  • Internal Solution Formulation: Fill the recording pipette (3–5 MΩ resistance) with an internal solution containing 140 mM CsCl and 2 mM Mg-ATP. Causality: Cesium blocks voltage-gated potassium channels, isolating the chloride currents for accurate measurement.

  • Recording Configuration: Establish a whole-cell configuration and hold the membrane potential at -70 mV. Monitor series resistance; discard the cell if resistance fluctuates by >20%.

  • Perfusion & Self-Validation: Apply the activated EMOC metabolite via a rapid gravity-fed perfusion system.

    • Validation Step: Co-apply the test compound with 10 µM bicuculline (a competitive

      
       antagonist). A complete blockade of the induced inward current confirms the response is exclusively 
      
      
      
      -mediated and not an artifact of membrane destabilization.

References

  • Cermola, F., Di Gioia, L., Graziano, M. L., & Iesce, M. R. (2005). Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. Journal of Chemical Research, 2005(10), 677-681. Retrieved from:[Link]

Comparative

Structure-activity relationship (SAR) studies of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate derivatives

Structure-Activity Relationship (SAR) Studies of Ethyl 5-Methoxy-1,2-oxazole-3-carboxylate Derivatives: A Comparative Guide for Lead Optimization As drug discovery programs increasingly demand scaffolds that balance meta...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of Ethyl 5-Methoxy-1,2-oxazole-3-carboxylate Derivatives: A Comparative Guide for Lead Optimization

As drug discovery programs increasingly demand scaffolds that balance metabolic stability with structural versatility, the 1,2-oxazole (isoxazole) core has emerged as a privileged pharmacophore. Specifically, Ethyl 5-methoxy-1,2-oxazole-3-carboxylate (CAS: 89776-87-4) serves as a highly modular building block. Unlike unsubstituted isoxazoles, which can suffer from poor pharmacokinetic profiles or susceptibility to reductive ring cleavage, the 5-methoxy substitution provides resonance stabilization while the C3-carboxylate allows for rapid divergent synthesis.

This guide objectively compares the performance of derivatives synthesized from this core against alternative heterocyclic scaffolds, providing actionable SAR insights and self-validating experimental protocols for researchers targeting infectious diseases and oncology.

The Pharmacophore Rationale: Why Ethyl 5-Methoxy-1,2-oxazole-3-carboxylate?

The selection of a starting scaffold dictates the trajectory of a lead optimization campaign. Ethyl 5-methoxy-1,2-oxazole-3-carboxylate offers three distinct mechanistic advantages over traditional pyrazole or oxazole alternatives:

  • Electronic Stabilization: The electron-donating nature of the 5-methoxy group (via resonance) counteracts the electron-withdrawing effect of the C3-ester. This push-pull system stabilizes the weak N-O bond, reducing the likelihood of premature metabolic degradation by cytosolic reductases.

  • Lipophilicity Modulation: The methoxy group provides a favorable balance of lipophilicity (LogP) and polar surface area (PSA), enhancing cellular permeability without the off-target toxicity often associated with highly lipophilic halogenated substituents.

  • Orthogonal Functionalization: The C3-ethyl ester can be selectively converted into amides, hydroxamates, or free acids, while the C5 position can be further manipulated or retained for target-specific binding[1][2].

SAR_Logic Core Ethyl 5-methoxy-1,2-oxazole-3-carboxylate (Core Scaffold) Mod1 C5 Substitution / Retention (e.g., Methoxy, Aryl, Aminothiazole) Core->Mod1 Modulates Lipophilicity & Steric Fit Mod2 C3 Ester Modification (e.g., Hydroxamate, Carboxamide) Core->Mod2 Enhances Target Metal/H-Bonding Target1 Anti-Tubercular Efficacy (SAT / Mycolic Acid Inhibition) Mod1->Target1 Optimizes Pathogen Permeability Target2 Anticancer Efficacy (HDAC6 / Hsp90 Inhibition) Mod2->Target2 Drives Isoform Selectivity

Diagram 1: Logical SAR pathways mapping scaffold modifications to therapeutic targets.

Comparative SAR Landscapes

To objectively evaluate the performance of this scaffold, we must analyze its derivatives in the context of specific therapeutic targets. The data below synthesizes recent findings in anti-tubercular and anticancer drug development.

Case Study A: Anti-Tubercular Activity (M. tuberculosis H37Rv)

Isoxazole-3-carboxylates have shown profound efficacy against Mycobacterium tuberculosis (Mtb). Modifying the C3-ester to a carboxamide and altering the C5 position yields highly potent inhibitors that target mycolic acid synthesis or bacterial Serine Acetyltransferase (SAT)[1][3].

Table 1: SAR Comparison of Isoxazole-3-carboxylate Derivatives against Mtb

Scaffold / DerivativeC5 SubstituentC3 ModificationTarget MechanismMIC / IC50Reference
Core Building Block MethoxyEthyl EsterBaseline (Poor Permeability)>50 µg/mLN/A
Isoxazole-3-carboxamide 2-aminothiazol-4-ylCarboxamideMycolic Acid SynthesisMIC = 0.5 µg/mL[1]
Isoxazole-3-carboxylate 2-bromoacetylEthyl EsterSerine AcetyltransferaseIC50 = 3.95 µM[3]
Alternative: Pyrazole2-aminothiazol-4-ylCarboxamideOff-target effluxMIC > 16 µg/mL[1]

Analysis: Retaining the isoxazole core while converting the C3-ester to an amide significantly improves anti-TB activity compared to pyrazole bioisosteres. The oxygen atom in the isoxazole ring acts as a critical hydrogen-bond acceptor that pyrazoles lack, anchoring the molecule within the SAT active site[3].

Case Study B: Oncology (HDAC6 & Hsp90 Inhibition)

In oncology, the C3-carboxylate is frequently converted into a hydroxamate group to chelate the zinc ion in the active site of Histone Deacetylase 6 (HDAC6). The 5-substitution dictates isoform selectivity[2][4].

Table 2: SAR Comparison for Anticancer Targets

Compound ClassC5 SubstituentC3 ModificationPrimary TargetPotency (IC50)Selectivity ProfileReference
Isoxazole-3-hydroxamate (SS-208) BenzamidoethylHydroxamic AcidHDAC6~0.012 µMHigh (over HDAC1)[4]
Purine-isoxazole hybrid Purine derivativeEthyl EsterHsp901.76 µMModerate[5]
Alternative: OxazoleBenzamidoethylHydroxamic AcidHDAC6>1.0 µMPoor[4]

Analysis: The isoxazole-3-hydroxamate derivatives (e.g., SS-208) demonstrate superior HDAC6 selectivity compared to oxazole analogs. The specific geometry of the 1,2-oxazole ring optimally projects the hydroxamate into the narrow, tubular binding pocket of HDAC6, achieving a bidentate coordination with the catalytic zinc ion that alternative scaffolds cannot replicate[4].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols for the derivatization and biological screening of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate incorporate built-in validation checkpoints.

Protocol A: Synthesis of Isoxazole-3-Carboxamide Derivatives

Objective: Convert the C3-ethyl ester into a bioactive carboxamide while preserving ring integrity.

  • Reagent Preparation: Dissolve Ethyl 5-methoxy-1,2-oxazole-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Saponification (Optional but Recommended): To avoid harsh direct aminolysis, first hydrolyze the ester to the free acid using LiOH (1.5 eq) in THF/H2O (3:1) at 0°C for 2 hours.

    • Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the ester spot (Rf ~0.7) and the appearance of a baseline spot (free acid) validates complete hydrolysis.

  • Activation & Coupling: Isolate the free acid, redissolve in anhydrous DMF, and add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes to form the active ester. Add the target amine (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature for 12 hours.

  • Purification: Dilute with EtOAc, wash sequentially with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

  • Validation Checkpoint 2: Confirm structural integrity via 1H-NMR. The disappearance of the ethyl ester signals (quartet at δ 4.4 ppm, triplet at δ 1.4 ppm) and the emergence of a broad N-H singlet (δ 8.0-9.5 ppm) confirm successful amidation.

Protocol B: High-Throughput Screening (Mtb MIC Determination)

Objective: Evaluate the anti-tubercular efficacy of the synthesized derivatives using a Resazurin Microtiter Assay (REMA).

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC to an OD600 of 0.6.

  • Compound Plating: Dispense the isoxazole derivatives into 96-well microtiter plates using a 2-fold serial dilution in DMSO (Final assay concentration range: 64 µg/mL to 0.125 µg/mL; max DMSO <1%).

  • Incubation: Add 100 µL of the bacterial suspension to each well. Incubate the plates for 7 days at 37°C in a humidified incubator.

  • Readout & Validation: Add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24 hours.

    • Validation Checkpoint 3: Observe the color shift. A change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is defined as the lowest concentration that prevents this color change. Crucial: Always include Isoniazid (MIC ~0.05 µg/mL) as a positive control to validate assay sensitivity and a DMSO-only well as a negative control.

Exp_Workflow Step1 1. Scaffold Derivatization (C3 Amidation / Hydrolysis) Step2 2. In-Process Validation (TLC & LC-MS Check) Step1->Step2 Step3 3. Purification (Flash Chromatography) Step2->Step3 Step4 4. Structural Confirmation (1H-NMR / 13C-NMR) Step3->Step4 Step5 5. Biological Screening (REMA Assay / Target IC50) Step4->Step5

Diagram 2: Self-validating experimental workflow for the synthesis and screening of isoxazole derivatives.

Conclusion

The Ethyl 5-methoxy-1,2-oxazole-3-carboxylate scaffold is not merely a passive structural linker; it is an active participant in target engagement. As demonstrated by SAR studies across infectious diseases and oncology, the unique electronic properties of the 5-methoxy group combined with the spatial geometry of the 1,2-oxazole ring offer superior target selectivity and metabolic stability compared to pyrazole or oxazole alternatives. By adhering to the self-validating protocols outlined above, researchers can efficiently leverage this building block to generate highly potent, target-specific lead compounds.

References

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization.National Institutes of Health (PMC).
  • Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants.MDPI.
  • WO2018183701A1 - Isoxazole hydroxamic acids as histone deacetylase 6 inhibitors.Google Patents.
  • Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90.National Institutes of Health (PMC).
  • Discovery of a New Isoxazole-3-hydroxamate Based Histone Deacetylase 6 Inhibitor SS-208 with Anti-Tumor Activity.Avstera / ACS.

Sources

Validation

Spectroscopic Showdown: Unambiguous Differentiation of Isoxazole Regioisomers

Isoxazoles are privileged five-membered heterocyclic scaffolds widely utilized in drug discovery, serving as critical bioisosteres for esters and amides, and acting as potent modulators for targets like AMPA receptors[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Isoxazoles are privileged five-membered heterocyclic scaffolds widely utilized in drug discovery, serving as critical bioisosteres for esters and amides, and acting as potent modulators for targets like AMPA receptors[1]. However, their synthesis—most commonly achieved via the 1,3-dipolar cycloaddition of nitrile oxides to alkynes—frequently yields a mixture of regioisomers (e.g., 3,5-disubstituted versus 3,4-disubstituted, or 3-aryl-5-alkyl versus 5-aryl-3-alkyl isoxazoles)[2].

For researchers and drug development professionals, the unambiguous structural assignment of these regioisomers is not merely a procedural step; it is a regulatory and pharmacological necessity. This guide provides an authoritative, causality-driven framework for differentiating isoxazole regioisomers using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Analytical Workflow

The following diagram outlines the logical progression from synthetic mixture to definitive structural assignment, emphasizing the orthogonal analytical techniques required for high-confidence identification.

IsoxazoleWorkflow Synth 1,3-Dipolar Cycloaddition (Alkyne + Nitrile Oxide) Mix Regioisomeric Mixture (3,5- vs 5,3-disubstituted) Synth->Mix Sep Chromatographic Separation (Prep-HPLC / SFC) Mix->Sep IsomerA Isolated Isomer A (e.g., 3-Aryl-5-Alkyl) Sep->IsomerA IsomerB Isolated Isomer B (e.g., 5-Aryl-3-Alkyl) Sep->IsomerB NMR1D 1D NMR (1H, 13C) Identify C3, C4, C5 Shifts IsomerA->NMR1D NMR2D 2D NMR (HMBC, NOESY) Map Bond Connectivity IsomerA->NMR2D MS Tandem MS (ESI-MS/MS) Analyze N-O Cleavage IsomerA->MS IsomerB->NMR1D IsomerB->NMR2D IsomerB->MS Assign Unambiguous Structural Assignment NMR1D->Assign NMR2D->Assign MS->Assign

Figure 1: Analytical workflow for the isolation and spectroscopic differentiation of isoxazole regioisomers.

The Mechanistic Basis of NMR Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for distinguishing isoxazole regioisomers. The differentiation relies on the distinct electronic environments created by the adjacent oxygen and nitrogen atoms within the heterocyclic ring.

¹H NMR: The H-4 "Fingerprint"

In 3,5-disubstituted isoxazoles, the lone ring proton at the C-4 position serves as a highly diagnostic marker. The chemical shift of H-4 (typically between 6.0 and 6.8 ppm) is exquisitely sensitive to the electronic nature of the substituent at the C-5 position.

Causality: The isoxazole ring possesses lower resonance energy compared to other five-membered heterocycles, leading to a degree of double-bond localization between C-4 and C-5[3]. Consequently, an electron-donating group (e.g., a methyl group) at C-5 pushes electron density onto C-4 via resonance, shielding the H-4 proton and shifting its signal upfield (lower ppm)[4]. Conversely, placing the same electron-donating group at C-3 has a negligible shielding effect on H-4.

¹³C NMR: Electronegativity and Deshielding

Carbon-13 NMR provides a direct readout of the heteroatom proximity.

  • C-5 (Adjacent to Oxygen): Because oxygen is significantly more electronegative than nitrogen (3.44 vs. 3.04 on the Pauling scale), C-5 experiences profound electron withdrawal. It is consistently the most deshielded carbon in the ring, typically resonating between 165–175 ppm [5].

  • C-3 (Adjacent to Nitrogen): While still deshielded, C-3 resonates slightly upfield of C-5, typically between 155–165 ppm .

  • C-4: Lacking direct attachment to a heteroatom, C-4 is the most shielded ring carbon, appearing at 95–110 ppm .

2D NMR (HMBC): Unbreakable Connectivity

When 1D NMR is insufficient (e.g., in 3,4,5-trisubstituted isoxazoles where H-4 is absent), Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC maps 2-bond and 3-bond carbon-proton couplings. By identifying the strongly deshielded C-5 carbon, researchers can trace ³JCH correlations from the protons of the C-5 substituent directly to the C-5 ring carbon, unequivocally proving regiochemistry.

Mass Spectrometry Fragmentation Dynamics

Tandem mass spectrometry (MS/MS) offers an orthogonal, highly sensitive method for regioisomer differentiation based on predictable gas-phase fragmentation pathways.

Causality: The N–O bond is the Achilles' heel of the isoxazole ring, possessing the lowest bond dissociation energy (~50–60 kcal/mol)[6]. Upon Collision-Induced Dissociation (CID), the molecule undergoes a nonstatistical shattering mechanism. The initial cleavage of the N–O bond often leads to the transient formation of an azirine or ketenimine intermediate, followed by the rapid expulsion of neutral fragments.

  • 3-Substituted Isomers: Tend to lose the substituent at the 3-position as a nitrile species (R³-C≡N).

  • 5-Substituted Isomers: Frequently undergo fragmentation that results in the loss of carbon monoxide (CO) or a substituted ketene, depending on the C-5 appendage.

By tracking these specific neutral losses (e.g., -28 Da for CO), mass spectrometry can rapidly differentiate between isomers even at trace concentrations.

Quantitative Data Summary

The following table summarizes the expected NMR chemical shifts for a classic regioisomeric pair: 3-phenyl-5-methylisoxazole and 5-phenyl-3-methylisoxazole.

NucleusPosition3-Phenyl-5-methylisoxazole (δ, ppm)5-Phenyl-3-methylisoxazole (δ, ppm)Mechanistic Rationale
¹H H-46.296.37H-4 is shielded by the electron-donating 5-methyl group in the 3,5-isomer[3].
¹³C C-3~162.5~160.2C-3 is adjacent to nitrogen. Shift varies slightly based on the direct substituent.
¹³C C-4~99.8~102.5The most shielded ring carbon; lacks direct attachment to electronegative heteroatoms.
¹³C C-5~170.2~168.4C-5 is adjacent to highly electronegative oxygen, resulting in profound deshielding[5].

(Note: Data reflects typical acquisitions in CDCl₃ at 298 K. Exact values may fluctuate slightly based on concentration and instrument calibration).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Regioselective Synthesis & Chromatographic Isolation
  • Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and the appropriate oxime (1.2 eq) in a biphasic mixture of CH₂Cl₂ and water.

  • In Situ Dipole Generation: Slowly add N-chlorosuccinimide (NCS, 1.2 eq) followed by triethylamine (1.5 eq) to generate the nitrile oxide in situ. Stir at room temperature for 12 hours.

  • Quench & Extract: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation (Self-Validation Step): Purify the crude mixture using Preparative HPLC (C18 column, H₂O/MeCN gradient). Validation: Before proceeding to NMR, analyze the isolated fractions via analytical LC-UV (254 nm) to confirm >95% isomeric purity. Failure to ensure purity will result in overlapping NMR signals that confound HMBC interpretation.

Protocol B: NMR Acquisition for Structural Assignment
  • Sample Preparation: Dissolve 5–10 mg of the strictly purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm NMR tube.

  • 1D ¹H Acquisition: Acquire the ¹H spectrum at 400 MHz (or higher) with 16 scans. Validation: Ensure the TMS peak is perfectly referenced to 0.00 ppm to guarantee the accuracy of the H-4 chemical shift measurement.

  • 1D ¹³C Acquisition: Acquire the ¹³C spectrum with a minimum of 1024 scans. Set the relaxation delay (D1) to at least 2.0 seconds to ensure the quaternary carbons (C-3 and C-5) relax sufficiently for detection.

  • 2D HMBC Acquisition: Run an HMBC experiment optimized for long-range carbon-proton coupling constants (³JCH = 8 Hz). Map the cross-peaks from the substituent protons to the C-3 and C-5 carbons to finalize the assignment.

Protocol C: ESI-MS/MS Fragmentation Analysis
  • Sample Dilution: Dilute the purified isomer to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Ionization: Inject the sample into the mass spectrometer using Electrospray Ionization (ESI) in positive ion mode. Validation: Confirm the presence of the intact molecular ion [M+H]⁺ before applying collision energy.

  • CID Fragmentation: Isolate the [M+H]⁺ precursor ion in the quadrupole. Apply a Normalized Collision Energy (NCE) sweep from 20 to 40 eV using Argon as the collision gas.

  • Analysis: Analyze the product ion spectrum for characteristic neutral losses (e.g., -28 Da indicating CO loss from a 5-substituted isomer) to corroborate the NMR findings.

References

  • Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance ResearchGate / FLORE (University of Florence) URL:[Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a[3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides Beilstein Journal of Organic Chemistry URL: [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors National Institutes of Health (PMC) URL:[Link]

  • Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations Preprints.org URL:[Link]

Sources

Comparative

High-Resolution X-Ray Crystallography of Ethyl 5-Methoxy-1,2-Oxazole-3-Carboxylate Derivatives: A Comparative Guide to Crystallization and Diffraction Strategies

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Focus: Comparative evaluation of crystallization methodologies and X-ray diffraction platforms for isoxazole derivatives. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Focus: Comparative evaluation of crystallization methodologies and X-ray diffraction platforms for isoxazole derivatives.

Executive Summary & Chemical Context

Ethyl 5-methoxy-1,2-oxazole-3-carboxylate (commonly known as ethyl 5-methoxyisoxazole-3-carboxylate, EMOC) is a critical heterocyclic building block in medicinal chemistry. The nearly planar 1,2-oxazole (isoxazole) core, combined with the extended conformation of the ester moiety, makes these derivatives highly valuable for structure-based drug design [1].

However, obtaining high-quality single crystals of small, somewhat volatile organic molecules like EMOC derivatives presents unique challenges. This guide objectively compares the performance of various crystallization platforms and X-ray diffractometer sources, providing a self-validating, step-by-step protocol to ensure rigorous structural determination.

Comparative Evaluation of Crystallization Platforms

The success of X-ray crystallography is fundamentally bottlenecked by crystal quality. For EMOC derivatives, the choice of crystallization method directly impacts the formation of optimal intermolecular interactions (such as C-H...O/N hydrogen bonding networks) [2].

Table 1: Performance Comparison of Crystallization Methodologies
MethodologyMechanism of ActionOptimal Use Case for EMOCSuccess RateTime to Crystal
Solvent/Antisolvent Vapor Diffusion Controlled supersaturation via vapor equilibration.Highly soluble, slightly volatile esters.High 2–7 days
Slow Evaporation Concentration increase via gradual solvent loss.Stable, non-volatile, heavy-atom derivatives.Moderate1–3 weeks
Microbatch under Oil Direct mixing; prevention of solvent evaporation.Air-sensitive or highly reactive derivatives.Low-Moderate1–5 days

Application Scientist Insight (Causality): Slow evaporation is frequently the default choice in organic chemistry labs; however, for ethyl esters like EMOC, it is heavily discouraged. As the solvent evaporates, the local concentration spikes unpredictably, often leading to rapid nucleation and twinned (overlapping) crystals. Vapor diffusion is superior because it separates the nucleation phase from the growth phase. By allowing a volatile good solvent (e.g., Dichloromethane) to slowly exchange with an antisolvent (e.g., Hexane) in a sealed environment, supersaturation is achieved gradually, yielding distinct, single-domain crystals.

X-Ray Source & Diffractometer Selection Guide

Once a crystal is obtained, selecting the correct X-ray source is paramount. The "product" comparison here lies between standard in-house microfocus sources and synchrotron radiation.

Table 2: Diffractometer Source Performance Metrics
X-Ray SourceWavelength (Å)Primary AdvantageBest Case for EMOC DerivativesResolution Limit
In-house Cu Kα 1.5418High anomalous signal for light atoms (C, H, N, O).Determining the absolute structure of non-halogenated EMOC.~0.80 Å
In-house Mo Kα 0.7107Low absorption; minimal data truncation.Halogenated derivatives (e.g., Iodine-substituted EMOC) [3].~0.60 Å
Synchrotron Tunable (e.g., 0.9795)Extreme flux; tunable for specific absorption edges.Microcrystals (<10 μm) or highly complex twinned data.< 0.50 Å

Application Scientist Insight (Causality): If your EMOC derivative consists solely of light atoms (C, H, N, O), an in-house Cu Kα source is mandatory for absolute structure determination. The anomalous scattering signal (


) for oxygen and nitrogen is significantly stronger at the Cu Kα wavelength compared to Mo Kα. Conversely, if you are working with an iodine-substituted derivative [3], the high absorption coefficient of iodine at Cu wavelengths will cause severe systematic errors; a Mo Kα source  must be used to ensure accurate modeling of the heavy atom's electron density.

Standardized Experimental Protocol: Vapor Diffusion & Data Collection

This protocol is engineered as a self-validating system. Each step is designed to preemptively solve common crystallographic failures associated with small organic heterocycles.

Step 1: Sample Preparation & Filtration

  • Dissolve the synthesized EMOC derivative in Dichloromethane (DCM) to a concentration of 15 mg/mL.

  • Critical Action: Pass the solution through a 0.22 μm PTFE syringe filter.

  • Why? Unfiltered particulates act as heterogeneous nucleation sites, inducing rapid, uncontrolled crystal growth that results in unusable, clustered needles.

Step 2: Vapor Diffusion Setup

  • In a 24-well VDX plate, pipette 2 μL of the EMOC solution.

  • Add 2 μL of the reservoir solution (n-Hexane) directly to the drop.

  • Place 500 μL of n-Hexane in the reservoir well and seal with a siliconized glass coverslip. Incubate at a stable 20 °C.

Step 3: Harvesting & Cryoprotection

  • Once crystals reach >50 μm, harvest using a MiTeGen polyimide loop.

  • Critical Action: Briefly submerge the crystal in Paratone-N oil before flash-cooling.

  • Why? Small organic molecules often dissolve in standard aqueous cryoprotectants (like glycerol). Paratone-N is a hydrophobic oil that physically displaces the mother liquor without dissolving the crystal, preventing ice ring formation during diffraction.

Step 4: Flash-Cooling & Diffraction

  • Plunge the loop directly into the 100 K nitrogen stream of the diffractometer.

  • Why? Cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors), which tightens the electron density maps and significantly improves high-angle diffraction intensity.

Structural Determinants & Workflow Visualization

The packing of EMOC derivatives is dictated by specific molecular features. The planarity of the isoxazole ring promotes


 stacking, while the extended ethyl ester drives the formation of inversion dimers via C-H...O hydrogen bonds [1].

G Start EMOC Synthesis (Ethyl 5-methoxy-1,2-oxazole-3-carboxylate) Screening Solvent Screening (Vapor Diffusion vs Evaporation) Start->Screening Cryst Crystal Growth (Optimal: DCM/Hexane) Screening->Cryst Harvest Harvesting & Cryoprotection (Paratone-N Oil, 100K) Cryst->Harvest Diffraction X-Ray Diffraction (Cu Kα or Mo Kα Source) Harvest->Diffraction Solution Structure Solution & Refinement (SHELXT / OLEX2) Diffraction->Solution

Workflow for crystallographic analysis of isoxazole derivatives.

G Core Ethyl 5-methoxy-1,2-oxazole-3-carboxylate Isoxazole Isoxazole Ring (Planarity & π-π Stacking) Core->Isoxazole Ester Ethyl Ester Moiety (Extended Conformation) Core->Ester Methoxy 5-Methoxy Group (Steric Hindrance) Core->Methoxy Packing Crystal Packing (C-H...O/N Hydrogen Bonds) Isoxazole->Packing Ester->Packing Methoxy->Packing

Molecular determinants influencing crystal packing in isoxazole derivatives.

References

  • Title: Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate Source: Acta Crystallographica Section E: Crystallographic Communications URL: [Link]

  • Title: Ring-opening reactions of cyclopropanes. Part 8. Nitrosation of donor-acceptor cyclopropanes Source: Journal of Chemical Research URL: [Link]

Validation

Decoding Crystal Packing in Novel Oxazole Carboxylates: A Comparative Guide to Hirshfeld Surface Analysis Tools

Oxazole carboxylates represent a privileged scaffold in medicinal chemistry and agrochemicals, featuring prominently in compounds ranging from the commercial acaricide etoxazole to novel antimicrobial agents[1]. The soli...

Author: BenchChem Technical Support Team. Date: March 2026

Oxazole carboxylates represent a privileged scaffold in medicinal chemistry and agrochemicals, featuring prominently in compounds ranging from the commercial acaricide etoxazole to novel antimicrobial agents[1]. The solid-state behavior of these compounds—dictated by their crystal packing and intermolecular interactions—directly impacts their physicochemical properties, including solubility, thermodynamic stability, and bioavailability.

Hirshfeld Surface (HS) analysis has emerged as the premier computational method for visualizing and quantifying non-covalent interactions (e.g., hydrogen bonding,


 stacking, and van der Waals forces) within a crystal lattice[2]. By partitioning the crystal space into regions where the electron distribution of a molecule dominates over the corresponding sum for the crystal, HS analysis provides an objective, mathematically rigorous map of the molecular environment.

As a Senior Application Scientist, I have structured this guide to objectively compare the two leading software suites for performing HS analysis on novel oxazole carboxylates: CrystalExplorer and Multiwfn . We will dissect their computational performance, outline self-validating experimental methodologies, and analyze real-world crystallographic data[3].

Section 1: Product Comparison – CrystalExplorer vs. Multiwfn

When evaluating tools for HS analysis, researchers must balance ease of use, visualization capabilities, and the depth of topological analysis required.

  • CrystalExplorer (v21.5): The undisputed gold standard for HS generation developed by the Spackman group[2]. It provides a highly intuitive Graphical User Interface (GUI) and excels at generating 3D

    
     surfaces, 2D fingerprint plots, and calculating interaction energies (Energy Frameworks) directly from Crystallographic Information Files (.CIF).
    
  • Multiwfn (v3.8): A powerful, open-source, command-line-driven wavefunction analyzer[4]. While it requires a steeper learning curve and pre-calculated wavefunctions, it offers unparalleled depth in Quantum Theory of Atoms in Molecules (QTAIM) and Bond Critical Point (BCP) analysis alongside its HS capabilities.

Table 1: Feature and Performance Comparison

Feature / CapabilityCrystalExplorer (v21.5)Multiwfn (v3.8)
Primary Interface Intuitive GUICommand-Line Interface (CLI)
Input File Format .cif (Direct X-ray data).wfn / .fchk (Wavefunction)

Surface Generation
Yes (Automated, High-Res)Yes (Via Command 12)
2D Fingerprint Plots Yes (Interactive, Filterable)Yes (Exportable data points)
Energy Frameworks Yes (Built-in CE-B3LYP models)No (Focuses on single-molecule topology)
QTAIM & BCP Analysis LimitedYes (Comprehensive topological analysis)
Best Suited For Rapid publication graphics & packingDeep quantum mechanical bond validation
Section 2: Causality in Experimental Choices (E-E-A-T)

To ensure scientific integrity, it is crucial to understand why specific parameters are chosen during HS analysis.

1. Why do we map


 on the Hirshfeld surface? 
The normalized contact distance (

) incorporates both the distance from the surface to the nearest nucleus inside the surface (

) and outside the surface (

), normalized by the van der Waals (vdW) radii of the atoms. Causality: Mapping

allows us to instantly identify intermolecular contacts shorter than the sum of vdW radii, which appear as deep red spots on the surface. In oxazole carboxylates, the carboxylate oxygens and the oxazole nitrogen frequently act as strong hydrogen bond acceptors. Identifying these specific red spots confirms the directional H-bonding network stabilizing the crystal lattice[5].

2. Why use B3LYP/6-311G(d,p) for Wavefunction Generation? When calculating interaction energies in CrystalExplorer or generating wavefunctions for Multiwfn, Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is the industry standard[6]. Causality: This functional and basis set combination provides an optimal balance between computational cost and the accurate description of electron density in the valence region. This precision is critical for resolving weak non-covalent interactions, such as the


 contacts frequently observed between the phenyl rings of substituted oxazole derivatives[5].
Section 3: Experimental Protocols & Workflows

Both protocols below are designed as self-validating systems to ensure data integrity before publication.

Protocol A: Rapid HS Analysis & 2D Fingerprinting using CrystalExplorer
  • Data Import: Load the refined .cif file of the oxazole carboxylate into CrystalExplorer. Ensure all hydrogen atoms are anisotropically refined or geometrically placed.

  • Surface Generation: Navigate to Surface -> Generate. Select Hirshfeld as the surface type and d_norm as the mapped property. Use "High" resolution for publication-quality graphics.

  • Fingerprint Plotting: Click the 2D Fingerprint icon. The software automatically plots

    
     versus 
    
    
    
    .
  • Deconvolution: Use the Filter tool to isolate specific interaction pairs (e.g.,

    
    , 
    
    
    
    ).
  • Self-Validation Check: Ensure that the sum of all individual contact percentages extracted from the 2D fingerprint filter exactly equals 100.0%. A deviation indicates unresolved structural disorder or missing hydrogen atoms in the parent .cif file.

Protocol B: Advanced Topological Analysis using Multiwfn
  • Wavefunction Preparation: Optimize the crystal geometry (extracted from the .cif) using Gaussian 16 at the B3LYP/6-311G(d,p) level[6]. Generate a formatted checkpoint file (.fchk).

  • Initialization: Launch Multiwfn and load the .fchk file[4].

  • HS Generation: Enter command 12 (Quantitative analysis of molecular surface), then select 3 (Hirshfeld surface analysis).

  • BCP Analysis: Enter command 2 (Topology analysis). Search for Bond Critical Points between the oxazole nitrogen and neighboring hydrogen donors. Extract the electron density (

    
    ) and Laplacian (
    
    
    
    ) to quantify the hydrogen bond strength.
  • Self-Validation Check: The presence of a Bond Critical Point (BCP) and a positive Laplacian (

    
    ) between the oxazole nitrogen and a hydrogen donor mathematically validates the existence of the non-covalent interaction visually suggested by the 
    
    
    
    surface.

Workflow CIF Single Crystal XRD (.CIF File) CE CrystalExplorer (GUI Analysis) CIF->CE Direct Import Gaussian Gaussian DFT (Wavefunction) CIF->Gaussian B3LYP/6-311G(d,p) dnorm d_norm & 2D Plots (Packing Visualization) CE->dnorm Energy Energy Frameworks (Interaction Energies) CE->Energy Requires Wavefunction Multiwfn Multiwfn (Topology Analysis) Gaussian->Multiwfn .fchk file Multiwfn->dnorm Command 12 QTAIM QTAIM & BCPs (Bond Strength) Multiwfn->QTAIM

Fig 1: Computational workflow for Hirshfeld surface analysis using CrystalExplorer and Multiwfn.

Section 4: Experimental Data Comparison (Case Study)

To demonstrate the utility of these tools, we compare the HS contact percentages of two distinct oxazole derivatives from recent literature: the etoxazole metabolite R4[7] and a novel 4-(4-chlorophenyl) oxazole-4-carboxylate derivative[5].

Table 2: Percentage Contributions to the Hirshfeld Surface

Intermolecular ContactEtoxazole Metabolite R4[7]4-(4-chlorophenyl) oxazole-4-carboxylate[5]

(van der Waals)
54.1%48.7%

(

)
12.8%22.2%

(H-Bonds)
13.0%8.2%
Halogen Contacts (

)
12.8% (

)
8.8% (

)

< 2.3%5.1%

Analysis: The data clearly shows that while van der Waals forces (


) dominate the crystal packing in both compounds, the chlorophenyl derivative relies much more heavily on 

interactions (22.2%) to stabilize its lattice compared to the etoxazole metabolite[5][7].
Conclusion & Recommendations

For drug development professionals analyzing novel oxazole carboxylates:

  • CrystalExplorer remains the most efficient, visually intuitive product for standard HS analysis, rapid polymorph screening, and generating publication-ready graphics[2].

  • Multiwfn is the superior alternative when the research demands rigorous quantum mechanical validation of bond strengths via QTAIM, particularly when distinguishing between weak, competing halogen bonds[4].

  • For a comprehensive solid-state profile, a synergistic approach utilizing CrystalExplorer for macroscopic packing visualization and Multiwfn for microscopic topological validation is highly recommended.

References

1.[7] Crystal structure and Hirshfeld surface analysis of an etoxazole metabolite designated R4, nih.gov. 2.[1] Crystal structure and Hirshfeld-surface analysis of the pesticide etoxazole, iucr.org. 3.[4] (IUCr) Synthesis, crystal structure, Hirshfeld surface analysis, MEP, iucr.org. 4.[3] Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, researchgate.net. 5.[5] Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen..., gazi.edu.tr. 6.[2] CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals, semanticscholar.org. 7.[6] A DFT Study and Hirshfeld Surface Analysis of the Molecular Structures, Radical Scavenging Abilities and ADMET Properties..., mdpi.com.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate

This guide provides essential safety and logistical protocols for the proper disposal of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate. As a key intermediate in medicinal chemistry and organic synthesis, the responsible mana...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical protocols for the proper disposal of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate. As a key intermediate in medicinal chemistry and organic synthesis, the responsible management of this compound and its associated waste is paramount to ensuring laboratory safety and environmental protection.[1][2] This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles and regulatory compliance.

Hazard Identification and Risk Assessment

The primary causality for treating this compound as hazardous waste stems from the potential for acute toxicity if swallowed, inhaled, or in contact with skin, alongside risks of serious skin and eye irritation.[3][4][6] Therefore, all waste streams containing this chemical must be managed under the assumption that they carry these hazards.

Table 1: Physicochemical Properties and Inferred Hazard Profile

PropertyValue / InformationRationale & Source
Chemical Family Isoxazole derivativeHeterocyclic compound containing nitrogen and oxygen, known for biological activity and potential reactivity.[1]
Molecular Formula C₇H₉NO₄As derived from the chemical name.
Molecular Weight 171.15 g/mol As derived from the chemical name.
Physical State Likely a solid or liquid at room temperature.Related isoxazole esters are often liquids or low-melting solids.[2]
Anticipated Hazards Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3] Skin Irritation: Causes skin irritation.[4][7] Eye Irritation: Causes serious eye irritation.[4][7] Respiratory Irritation: May cause respiratory irritation.[4][5]Based on GHS classifications for structurally similar compounds like ethyl 5-methylisoxazole-3-carboxylate and 5-ethyl-1,2-oxazole-3-carboxylic acid.[3][4][5]

Immediate Safety & Handling Precautions

Before any disposal procedures begin, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. Handling should always occur in a controlled environment.

Operational Mandate: All handling and waste consolidation of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate, whether in pure form or in solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9]

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields.Protects against splashes and potential airborne particles, addressing the risk of serious eye irritation.[7][8]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents direct skin contact, mitigating the risk of skin irritation and dermal absorption.[9][10]
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination.[8][9]
Respiratory Protection Not typically required if handled exclusively within a fume hood. A NIOSH-approved respirator may be necessary for spill cleanup outside of a hood.[8]The fume hood provides primary respiratory protection.

Waste Characterization and Disposal Workflow

The fundamental principle for disposing of this compound is that it must be treated as hazardous chemical waste .[8] Under no circumstances should it or its containers be disposed of in standard trash or poured down the sewer drain.[8][9]

The following workflow provides a logical sequence for characterizing and segregating waste streams associated with this chemical.

DisposalWorkflow Diagram 1: Disposal Workflow for Ethyl 5-methoxy-1,2-oxazole-3-carboxylate A Waste Generation (Pure compound, solutions, contaminated items) B Characterize Waste Type A->B C Solid Waste (Residual powder, contaminated weigh paper, wipes) B->C Solid D Liquid Waste (Reaction mixtures, solvent rinses) B->D Liquid E Contaminated Sharps (Needles, Pasteur pipettes) B->E Sharps F Contaminated Labware/PPE (Gloves, pipette tips) B->F Labware/PPE G Collect in labeled, leak-proof solid hazardous waste container. C->G H Collect in labeled, screw-cap, chemically-resistant liquid hazardous waste container. D->H I Collect in approved puncture-proof sharps container. E->I F->G J Store in designated satellite accumulation area. Ensure segregation from incompatibles. G->J H->J I->J K Contact Institutional EHS for waste pickup. J->K

Caption: Waste segregation and disposal decision pathway.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for safe and compliant disposal.

Step 4.1: Waste Collection and Containment

The primary goal is to prevent environmental release and ensure the safety of personnel handling the waste.

  • Solid Waste:

    • Collect all solid waste, including residual Ethyl 5-methoxy-1,2-oxazole-3-carboxylate powder, contaminated weighing papers, and absorbent materials from minor spills.

    • Place these materials into a dedicated, leak-proof hazardous waste container with a secure lid.[8] This container should be clearly labeled for solid chemical waste.

  • Liquid Waste:

    • Collect all liquid waste, including reaction mother liquors, unused solutions, and the initial solvent rinses of emptied containers, in a designated, chemically-resistant container with a secure screw-top cap.[8][11]

    • The first rinse of any container that held the pure compound must be collected as hazardous waste.[11]

    • Ensure waste streams are compatible. Do not mix isoxazole waste with strong oxidizing agents or strong bases.[7]

  • Contaminated Materials:

    • Dispose of all contaminated disposable items, such as gloves, pipette tips, and plasticware, as solid hazardous waste.[10]

    • Empty glassware must be rinsed three times before being cleaned for reuse or disposal as non-hazardous glass waste. The first rinse must always be collected as hazardous liquid waste.[11]

Step 4.2: Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool. All waste containers must be labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "Ethyl 5-methoxy-1,2-oxazole-3-carboxylate" and any other chemical constituents.

  • The associated hazards (e.g., "Toxic," "Irritant").

  • The date of accumulation.

Step 4.3: Storage
  • Keep waste containers tightly sealed at all times, except when adding waste.[8][11]

  • Store containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Utilize secondary containment (e.g., a chemical-resistant tray or bin) for all liquid waste containers to contain potential leaks.[11]

Step 4.4: Final Disposal
  • The ultimate disposal method for this chemical waste is typically high-temperature incineration in a licensed hazardous waste facility.[6] This process ensures the complete destruction of the organic molecule.

  • Never attempt to dispose of this chemical yourself. The process must be handled by professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the waste.[9]

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Ensure Ventilation: The spill area must be well-ventilated. If not in a fume hood, increase ventilation to the room.

  • Don PPE: Before cleanup, don the appropriate PPE as listed in Table 2.

  • Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[8] For solid spills, carefully sweep up the material, avoiding the creation of dust.

  • Collect Waste: Place all contaminated absorbent material and sweepings into a sealed, labeled container for disposal as hazardous waste.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policies.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of Ethyl 5-methoxy-1,2-oxazole-3-carboxylate, upholding their commitment to personal safety, collective well-being, and environmental stewardship.

References

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-methoxy-1,2-oxazole-3-carboxylate

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Ethyl 5-methoxy-1,2-oxazole-3-carb...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Ethyl 5-methoxy-1,2-oxazole-3-carboxylate demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following recommendations are synthesized from safety data for structurally analogous oxazole and isoxazole compounds and established laboratory safety principles.

Hazard Assessment: The "Why" Behind the Protection

Understanding the potential risks is the cornerstone of effective PPE selection. Based on data from similar chemical structures, Ethyl 5-methoxy-1,2-oxazole-3-carboxylate should be handled as a substance that is potentially hazardous.[1][2]

Key anticipated hazards include:

  • Skin Irritation: Direct contact may cause skin irritation or an allergic skin reaction.[1][2]

  • Serious Eye Irritation: The compound is likely to cause serious irritation or damage if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[1]

Therefore, the primary goal of our PPE strategy is to create a complete barrier, preventing any contact between the chemical and your body.

Core PPE Recommendations for Common Laboratory Tasks

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum recommended PPE for handling Ethyl 5-methoxy-1,2-oxazole-3-carboxylate.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety GlassesNitrile GlovesLab CoatNot Required
Weighing & Transfer (Solid) Chemical Splash GogglesNitrile Gloves (Double-gloving recommended)Lab Coat, Long Pants, Closed-toe ShoesRequired: Chemical Fume Hood
Solution Preparation & Handling Chemical Splash Goggles & Face ShieldNitrile Gloves (Double-gloving recommended)Lab Coat, Long Pants, Closed-toe ShoesRequired: Chemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-resistant Apron over Lab CoatAir-purifying Respirator (if outside a fume hood)

Detailed PPE Specifications and Procedural Rationale

Merely wearing PPE is insufficient; selecting the correct type and using it properly is critical.

Eye and Face Protection

Standard safety glasses are inadequate as they do not protect against splashes.[3]

  • Chemical Splash Goggles: These are mandatory whenever handling the compound outside of its sealed container. They form a seal around the eyes, offering robust protection from splashes and airborne particles.

  • Face Shield: A face shield should be worn over chemical splash goggles during procedures with a high risk of splashing, such as when preparing solutions or cleaning up spills.[4] This provides a full barrier for the entire face.

Hand Protection

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Glove Type: Disposable nitrile gloves provide good short-term protection against a wide range of chemicals.[4] Avoid latex gloves, which offer poor chemical resistance. For prolonged contact or during spill cleanup, consider heavier-duty gloves.

  • Double-Gloving: Wearing two pairs of nitrile gloves is highly recommended.[3] This practice significantly reduces the risk of exposure if the outer glove is torn or contaminated. The outer glove can be removed and replaced inside the fume hood, minimizing the spread of contamination.[3]

  • Glove Integrity: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if they become contaminated.[3] Wash your hands thoroughly after removing gloves.

Body Protection
  • Laboratory Coat: A standard, long-sleeved lab coat is required to protect your skin and personal clothing from contamination.[4]

  • Personal Clothing: Always wear long pants and closed-toe shoes in the laboratory to protect your skin from potential spills.[4]

Respiratory Protection

The primary method for controlling respiratory hazards is through engineering controls.

  • Chemical Fume Hood: All handling of solid Ethyl 5-methoxy-1,2-oxazole-3-carboxylate and the preparation of its solutions must be conducted in a certified chemical fume hood.[4][5] This is the most effective way to prevent the inhalation of dust or vapors.

  • Respirator: If a fume hood is not available or during a large spill, a suitable respirator may be required.[1][5] The use of respirators requires a formal Respiratory Protection Program, including fit-testing and training, in compliance with OSHA 29 CFR 1910.134.[5]

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling Ethyl 5-methoxy-1,2-oxazole-3-carboxylate task What is the task? start->task weighing Weighing Solid or Preparing Solution? task->weighing Active Handling spill Is there a spill? task->spill Emergency storage Transporting Sealed Container? task->storage Transport fume_hood Work in Chemical Fume Hood weighing->fume_hood spill_ppe Spill PPE: - Goggles & Face Shield - Heavy-duty Gloves - Chemical Apron spill->spill_ppe storage_ppe Storage PPE: - Safety Glasses - Nitrile Gloves - Lab Coat storage->storage_ppe goggles_shield Wear Goggles & Face Shield fume_hood->goggles_shield double_gloves Wear Double Nitrile Gloves goggles_shield->double_gloves full_ppe Full PPE: - Lab Coat - Long Pants - Closed-toe Shoes double_gloves->full_ppe end Proceed with Task Safely full_ppe->end spill_ppe->end storage_ppe->end

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans

Safe handling extends beyond wearing PPE to include proper procedures for use and disposal.

Step-by-Step PPE Donning Sequence
  • Clothing: Ensure you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if required.

Step-by-Step PPE Doffing (Removal) Sequence

This sequence is critical to prevent self-contamination.

  • Outer Gloves: In the fume hood, peel off the outer gloves without touching your skin with the contaminated surface. Dispose of them in a designated chemical waste container.

  • Exit Fume Hood.

  • Lab Coat: Remove your lab coat by rolling it inside-out and away from your body.

  • Face Shield/Goggles: Remove your face shield and goggles from the back.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside with your bare hands.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.

Disposal Plan
  • All disposable PPE (gloves, bench paper) that has come into contact with Ethyl 5-methoxy-1,2-oxazole-3-carboxylate must be considered chemical waste.

  • Place contaminated items in a clearly labeled, sealed waste bag or container.[5]

  • Dispose of the chemical waste in accordance with your institution's and local regulations.[2][5] Do not discard it in the regular trash.

Emergency First Aid

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[1] Seek medical attention if irritation occurs.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a physician if you feel unwell.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

By adhering to these rigorous PPE protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • Chemcia Scientific. (n.d.). Material Safety Data Sheet.
  • ChemScene. (2025, December 8). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet.
  • Carl ROTH. (2022, September 20). Safety Data Sheet.
  • Winfield Solutions, LLC. (2017, September 28). Material Safety Data Sheet.
  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • BenchChem. (2025). Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxylate.

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